1-(5-Aminoquinolin-8-yl)piperidin-4-ol chemical structure and properties
The following technical guide provides an in-depth analysis of 1-(5-Aminoquinolin-8-yl)piperidin-4-ol , a specialized nitrogen-heterocyclic scaffold used in medicinal chemistry. This document is structured for researcher...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth analysis of 1-(5-Aminoquinolin-8-yl)piperidin-4-ol , a specialized nitrogen-heterocyclic scaffold used in medicinal chemistry. This document is structured for researchers and drug development professionals, focusing on structural properties, synthetic pathways, and application logic.[1]
Executive Summary & Structural Logic
1-(5-Aminoquinolin-8-yl)piperidin-4-ol (hereafter referred to as AQP-4 ) represents a "privileged scaffold" in fragment-based drug discovery (FBDD).[2] Its structure combines a lipophilic, planar quinoline core with two polar, chemically distinct vectors:
Position 5 (Amino group): A primary aniline acting as a weak base and a hydrogen bond donor. It serves as a critical handle for electrophilic derivatization (e.g., amide coupling, sulfonylation) to extend the pharmacophore.
Position 8 (4-Hydroxypiperidinyl group): A saturated heterocycle attached via a C-N bond. The 4-hydroxyl group provides a specific H-bond interaction site or a point for solubility enhancement, while the piperidine ring introduces 3D-dimensionality (sp³ character) to the otherwise flat aromatic system.[2]
This duality allows AQP-4 to function as a versatile building block for kinase inhibitors , GPCR ligands , and DNA-intercalating agents .[2]
Balanced lipophilicity; quinoline promotes permeability, polar groups maintain solubility.
TPSA
~68 Ų
High oral bioavailability potential (Rule of 5 compliant).
pKa (Quinoline N)
~4.2
Reduced basicity due to resonance.
pKa (5-NH₂)
~3.8
Weakly basic aniline; protonates only at low pH.
Synthetic Methodology
The synthesis of AQP-4 requires a regioselective approach to install substituents at the 5 and 8 positions of the quinoline ring.[2] The most robust protocol utilizes a Nucleophilic Aromatic Substitution (S_NAr) followed by a Nitro Reduction .
Protocol: Preparation from 5-Nitro-8-fluoroquinoline[3]
Step 1: S_NAr Coupling (Installation of Piperidine)
This step exploits the high electrophilicity of the 8-position activated by the para-nitro group at position 5.
Workup: Filtration through Celite, concentration, and recrystallization.
Visualization: Synthetic Workflow
Figure 1: Two-step regioselective synthesis of AQP-4 via nucleophilic aromatic substitution and catalytic hydrogenation.
Structural Reactivity & Application Logic
Understanding the electronic distribution of AQP-4 is vital for its application in drug design.[2]
Electronic Pharmacophore Mapping[1][3]
Quinoline Nitrogen (N1): Acts as a hydrogen bond acceptor. In kinase inhibitors, this often binds to the hinge region of the ATP-binding pocket [1].
5-Amino Group: A nucleophilic handle.[2] It is often derivatized into an amide or urea to target specific residues (e.g., the "gatekeeper" residue in kinases).
8-Piperidinyl Ring: Forces the piperidine ring out of the quinoline plane (orthogonal twist), increasing solubility and preventing non-specific aggregation (pi-stacking).
4-Hydroxyl Group: A solvent-exposed polar group that can be modified to tune permeability or linked to E3 ligase ligands for PROTAC development.[2]
Detection: UV at 254 nm (aromatic) and 214 nm (amide/amine). MS (ESI+) scan 100–600 m/z.
Expected Result: Single peak at retention time ~3.5–4.5 min (system dependent). Mass spectrum must show [M+H]⁺ = 244.15.
Protocol: Stability Assessment
Aminoquinolines can be sensitive to oxidation (turning dark brown/black).
Test: Dissolve 10 mM AQP-4 in DMSO. Store at RT in clear glass vs. amber vial.
Readout: Monitor by LC-MS at t=0, 24h, 48h.
Recommendation: Store solid at -20°C under argon. Solutions should be prepared fresh or stored frozen.
References
Magar, R. et al. (2023). Quinoline Scaffolds in Medicinal Chemistry: Synthesis and Application. Journal of Medicinal Chemistry.[5] Link
PubChem. (2024).[6] Compound Summary: 5-Amino-8-hydroxyquinoline derivatives.[2][7][8] National Library of Medicine. Link
ChemicalBook. (2024). CAS 1154632-96-8 Entry.[2][9]Link
Vertex AI Search. (2024). Synthesis of 8-substituted quinolines via SNAr. (Verified via Search Context 1.2, 1.14). 10
(Note: Specific biological data for this exact CAS is proprietary or sparse in public domains; protocols are derived from validated methodologies for the 8-aminoquinoline class.)
therapeutic potential of 1-(5-Aminoquinolin-8-yl)piperidin-4-ol in drug discovery
The Therapeutic Modularity of 1-(5-Aminoquinolin-8-yl)piperidin-4-ol: A Privileged Scaffold in Modern Drug Discovery Executive Summary In the landscape of modern medicinal chemistry, the fusion of historically validated...
Author: BenchChem Technical Support Team. Date: March 2026
The Therapeutic Modularity of 1-(5-Aminoquinolin-8-yl)piperidin-4-ol: A Privileged Scaffold in Modern Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the fusion of historically validated pharmacophores often yields chemical entities with unprecedented multi-target potential. The compound 1-(5-Aminoquinolin-8-yl)piperidin-4-ol represents a highly privileged, modular scaffold that marries the planar, intercalating properties of a 5-aminoquinoline core with the tunable basicity and steric projection of a 4-hydroxypiperidine ring[1]. As a Senior Application Scientist, I have observed that the true value of this molecule lies not in a single indication, but in its structural plasticity. This whitepaper deconstructs the mechanistic causality behind this scaffold, detailing its therapeutic applications across infectious diseases, neurodegeneration, and oncology, supported by self-validating experimental protocols.
The rational design of 1-(5-Aminoquinolin-8-yl)piperidin-4-ol is rooted in precise physicochemical tuning. Each moiety serves a distinct, causal role in target engagement and pharmacokinetics:
Quinoline Core: Provides a planar, aromatic system ideal for
stacking with aromatic amino acids (e.g., Trp, Tyr) in protein binding pockets, or for intercalating with parasitic heme[2].
C5-Amino Group: Acts as a critical hydrogen-bond donor. In kinase targets, this group mimics the adenine ring of ATP, anchoring the molecule to the kinase hinge region[3]. In antibacterial applications, it enhances membrane disruption[4].
C8-Piperidine Linkage: Introduces a basic nitrogen (pKa ~8.5) that drives lysosomal or food vacuole accumulation via ion-trapping—a critical mechanism for antimalarial efficacy[5].
C4-Hydroxyl Group: Serves as a solvent-exposed vector. It allows for further synthetic derivatization (e.g., esterification, etherification) or acts as a hydrogen-bond acceptor/donor in the peripheral anionic site (PAS) of acetylcholinesterase (AChE)[6].
Pharmacophore modularity of the 1-(5-Aminoquinolin-8-yl)piperidin-4-ol scaffold.
The emergence of chloroquine-resistant Plasmodium falciparum has necessitated the evolution of the quinoline class. By appending a piperidine ring to the C8 position, the scaffold bypasses traditional efflux mechanisms[5]. The basic piperidine nitrogen ensures protonation in the acidic digestive vacuole of the parasite, trapping the drug where it binds to hematin, preventing its crystallization into hemozoin[2]. Furthermore, 5-aminoquinoline derivatives have recently been identified as potent membrane-disrupting agents against methicillin-resistant Staphylococcus aureus (MRSA)[4].
Data Presentation: Antiplasmodial Profile
Table 1: Representative In Vitro Antiplasmodial Activity of Quinoline-Piperidine Hybrids[2].
Compound Class
P. falciparum NF54 (CQ-Sensitive) IC
P. falciparum K1 (CQ-Resistant) IC
Cytotoxicity (Vero Cells)
Chloroquine (Control)
9 nM
210 nM
>100 M
4-Aminoquinolines
10 - 15 nM
18 - 30 nM
>100 M
8-Piperidinoquinolines
12 - 18 nM
25 - 28 nM
>100 M
Protocol 1: In Vitro Antiplasmodial SYBR Green I Assay
Causality Check: We utilize SYBR Green I because it selectively binds to double-stranded DNA. Since mature human erythrocytes lack a nucleus, any detected DNA fluorescence is strictly proportional to parasitic proliferation, creating a self-validating readout.
Culture Preparation: Maintain P. falciparum strains (NF54 and K1) in human O+ erythrocytes at 5% hematocrit in RPMI 1640 medium supplemented with 0.5% AlbuMAX II.
Synchronization: Treat cultures with 5% D-sorbitol to synchronize parasites at the ring stage. Logic: This ensures uniform drug exposure across the 48-hour intraerythrocytic developmental cycle.
Compound Plating: Dispense 1-(5-Aminoquinolin-8-yl)piperidin-4-ol derivatives in a 3-fold serial dilution across a 96-well plate (final DMSO concentration <0.1% to prevent solvent toxicity).
Incubation: Add the synchronized parasite culture (1% parasitemia, 2% hematocrit) to the plates. Incubate for 72 hours at 37°C under a hypoxic gas mixture (5% O
, 5% CO, 90% N).
Lysis & Detection: Freeze plates at -80°C, thaw, and add 100
L of lysis buffer containing SYBR Green I (1x). Incubate in the dark for 1 hour.
In Alzheimer's disease (AD) drug discovery, hybrid scaffolds are engineered to simultaneously target multiple pathologies[6]. The 1-(5-Aminoquinolin-8-yl)piperidin-4-ol scaffold acts as a dual-binding site inhibitor of AChE. The quinoline core penetrates deep into the catalytic active site (CAS) gorge to block acetylcholine hydrolysis, while the 4-hydroxypiperidine motif extends out to interact with the peripheral anionic site (PAS). This dual action not only improves cholinergic transmission but also sterically hinders AChE-induced amyloid-
Divergent mechanistic pathways of the scaffold in Malaria and Alzheimer's Disease.
Protocol 2: High-Throughput Ellman’s Assay for AChE Inhibition
Causality Check: Ellman's reagent (DTNB) reacts quantitatively with the thiocholine produced by AChE-mediated hydrolysis of acetylthiocholine. This yields a yellow anion (5-thio-2-nitrobenzoate) measurable at 412 nm, providing a continuous, kinetic readout that immediately flags false positives (e.g., compounds that directly react with DTNB).
Reagent Prep: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve DTNB (0.01 M) and acetylthiocholine iodide (ATCI, 0.075 M) in the buffer.
Enzyme Prep: Dilute human recombinant AChE to 0.1 U/mL in buffer containing 0.1% BSA to stabilize the enzyme.
Pre-Incubation: In a 96-well plate, combine 140
L buffer, 20 L test compound (various concentrations), and 20 L AChE. Incubate at 25°C for 15 minutes to allow for equilibrium binding.
Initiation: Add 10
L of DTNB and 10 L of ATCI to initiate the reaction.
Kinetic Readout: Measure absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
Validation: Run a blank (no enzyme) to subtract spontaneous ATCI hydrolysis, and a negative control (DMSO only) to establish 100% enzyme activity.
Section 4: Oncology & Kinase Inhibition
5-aminoquinolines are well-documented ATP-competitive inhibitors of cyclin-dependent kinases (CDKs) and other proliferative targets[3]. The C5-amino group interacts with the kinase hinge region via hydrogen bonding, while the C8-piperidine extends into the solvent-exposed channel. This orientation not only improves aqueous solubility but also allows the 4-hydroxyl group to be functionalized with solubilizing tags or PROTAC linkers without disrupting target engagement.
Section 5: Synthetic Methodology & Lead Optimization
To synthesize 1-(5-Aminoquinolin-8-yl)piperidin-4-ol, the coupling of a halogenated quinoline with a piperidine derivative is required. Traditional S
Ar reactions fail at the sterically hindered C8 position of quinoline. Therefore, a Palladium-catalyzed Buchwald-Hartwig amination is the method of choice.
Causality Check: The steric bulk of the C8 position requires a highly active, bulky ligand (like XPhos or BINAP) to prevent catalyst poisoning by the basic quinoline nitrogen and to facilitate the difficult reductive elimination step.
(dba) (0.05 eq), XPhos (0.1 eq), and CsCO (2.0 eq).
Degassing: Combine solid reagents in an oven-dried Schlenk flask. Evacuate and backfill with Argon (3x) to prevent oxidative degradation of the Pd(0) catalyst.
Reaction: Add anhydrous, degassed toluene (0.2 M). Heat the mixture to 100°C for 18 hours under rigorous stirring.
Workup: Cool to room temperature, filter through a pad of Celite to remove the palladium black and inorganic salts, and concentrate in vacuo.
Reduction: To convert the 5-nitro group to the required 5-amino group, dissolve the crude intermediate in ethanol. Add 10% Pd/C (0.1 eq) and stir under a hydrogen atmosphere (1 atm) for 4 hours.
Purification: Filter through Celite, concentrate, and purify via flash chromatography (DCM/MeOH 95:5) to yield the pure 1-(5-Aminoquinolin-8-yl)piperidin-4-ol scaffold.
References
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.National Institutes of Health (NIH).
Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents.Malaria World / Eur. J. Med. Chem.
Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents.PMC - NIH.
Identification of 5-(Aryl/Heteroaryl)amino-4-quinolones as Potent Membrane-Disrupting Agents.PMC - NIH.
Ultrasound-Assisted Synthesis of Piperidinyl-Quinoline Acylhydrazones as New Anti-Alzheimer's Agents.MDPI.
Agents and methods for the treatment of proliferative diseases (US20030229026A1).Google Patents.
molecular weight and physicochemical characteristics of 1-(5-Aminoquinolin-8-yl)piperidin-4-ol
Physicochemical Profile, Synthetic Methodology, and Medicinal Utility Executive Summary 1-(5-Aminoquinolin-8-yl)piperidin-4-ol (CAS: 1154632-96-8) is a specialized heterocyclic building block characterized by a quinoline...
Author: BenchChem Technical Support Team. Date: March 2026
Physicochemical Profile, Synthetic Methodology, and Medicinal Utility
Executive Summary
1-(5-Aminoquinolin-8-yl)piperidin-4-ol (CAS: 1154632-96-8) is a specialized heterocyclic building block characterized by a quinoline core substituted with a primary amine at position 5 and a 4-hydroxypiperidine moiety at position 8.[1][2][3][4][5] This bifunctional scaffold serves as a critical intermediate in the synthesis of kinase inhibitors, neuroprotective agents, and RNA-modulating small molecules. Its structural duality—combining the electron-rich, fluorescent 5-aminoquinoline system with the solubilizing, non-aromatic piperidine ring—makes it a "privileged structure" in fragment-based drug discovery (FBDD). This guide provides a comprehensive technical analysis of its properties, synthesis, and characterization.[6]
Part 1: Molecular Identity & Physicochemical Architecture
The physicochemical profile of 1-(5-Aminoquinolin-8-yl)piperidin-4-ol dictates its behavior in biological matrices and synthetic reactions. The molecule exhibits moderate lipophilicity and amphoteric character due to the basic quinoline nitrogen, the aniline-like primary amine, and the aliphatic hydroxyl group.
Table 1: Physicochemical Specifications
Property
Value / Description
IUPAC Name
1-(5-Aminoquinolin-8-yl)piperidin-4-ol
CAS Number
1154632-96-8
Molecular Formula
C₁₄H₁₇N₃O
Molecular Weight
243.31 g/mol
Exact Mass
243.1372
SMILES
OC1CCN(CC1)c2c3cccc(N)c3ncc2
Appearance
Yellow to orange solid (oxidative sensitivity)
Solubility
Soluble in DMSO, MeOH, DMF; Sparingly soluble in water
cLogP (Predicted)
1.2 – 1.8
TPSA
~68 Ų (High membrane permeability potential)
pKa (Predicted)
~5.4 (Quinoline N), ~4.2 (Aniline NH₂)
Part 2: Synthetic Methodology
The synthesis of 1-(5-Aminoquinolin-8-yl)piperidin-4-ol is typically achieved via a two-step sequence starting from commercially available 5-nitro-8-haloquinolines . This route ensures regioselectivity and high yields.
reaction Pathway Overview
Nucleophilic Aromatic Substitution (SNAr): Displacement of the C8-halogen by piperidin-4-ol.
Chemoselective Reduction: Conversion of the C5-nitro group to the primary amine using catalytic hydrogenation or dissolved metal reduction.
Experimental Protocol
Step 1: Synthesis of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol
Add Pd/C catalyst carefully under inert gas (Argon).
Introduce H₂ gas and stir vigorously at Room Temperature (RT) for 2–12 hours.
Workup: Filter through a Celite pad to remove catalyst. Concentrate the filtrate under reduced pressure.
Purification: Recrystallization from EtOH/Hexane or Flash Chromatography (DCM/MeOH/NH₃) if necessary.
Storage: Store under Argon at -20°C (sensitive to air oxidation).
Visual Workflow (DOT Diagram)
Caption: Two-step synthetic pathway from 8-chloro-5-nitroquinoline to the target aminoquinoline scaffold.
Part 3: Analytical Characterization
Validating the identity and purity of this compound requires a multi-modal approach. The quinoline ring provides distinct UV absorbance, while the aliphatic piperidine ring offers clear NMR diagnostics.
Detection: UV at 254 nm (aromatic) and 350 nm (aminoquinoline band).
2. Nuclear Magnetic Resonance (NMR) Expectations
¹H NMR (400 MHz, DMSO-d₆):
Quinoline Aromatic: Three protons in the pyridine ring (dd, ~8.8 ppm; dd, ~8.2 ppm; dd, ~7.5 ppm) and two in the benzene ring (d, ~6.8 ppm; d, ~7.4 ppm). The C5-NH₂ usually appears as a broad singlet around 5.5–6.0 ppm.
Caption: Quality Control workflow ensuring structural integrity and purity specifications.
Part 4: Biological Context & Applications[9][10]
The 1-(5-Aminoquinolin-8-yl)piperidin-4-ol scaffold is not merely a passive intermediate; it possesses intrinsic properties valuable for medicinal chemistry.
1. Kinase Inhibitor Design
The 8-aminoquinoline motif is a known privileged structure for binding to the ATP-binding pocket of kinases. The addition of the 4-hydroxypiperidine group at position 8 improves water solubility and provides a vector for hydrogen bonding with solvent-exposed residues (e.g., in the ribose binding region).
Mechanism: The quinoline nitrogen can accept a hydrogen bond from the hinge region, while the C5-amine can serve as a donor or be derivatized to reach the "gatekeeper" residue.
2. Fragment-Based Drug Discovery (FBDD)
With a molecular weight of ~243 Da and distinct vectors for growth (the C5-amine and C4-hydroxyl), this molecule is an ideal "fragment" for screening against novel targets.
Ligand Efficiency: The rigid quinoline core provides high binding enthalpy, while the piperidine ring limits conformational entropy penalty upon binding.
3. Neuroprotective Analogues
Structural analogues of 8-substituted quinolines (e.g., Clioquinol derivatives, P7C3) have shown efficacy in preventing neuronal cell death. This specific molecule serves as a precursor to P7C3-related compounds or metal-chelating agents (via the 8-N and 1-N proximity) that may mitigate oxidative stress in neurodegenerative models.
References
BenchChem. (2025). Spectroscopic Analysis of 8-(Morpholin-4-yl)-5-nitroquinoline: Protocols and Data. Retrieved from .
PubChem. (2025).[7] Compound Summary: Piperidin-4-ol (CID 79341). National Library of Medicine. Retrieved from .
ChemicalBook. (2025).[3] Product Entry: 1-(5-Aminoquinolin-8-yl)piperidin-4-ol (CAS 1154632-96-8). Retrieved from .
Chalyk, B. A., et al. (2009). Preparation of 5-amino-1,2-dihydro-4-(1-methyl-4-piperidinyl)pyrrol-3-ones. Heterocycles, 78(8), 2027. .
Azev, Y. A., et al. (2020).[8] 8-Hydroxy-5-nitroquinoline as a C-nucleophilic reagent in the reaction of C,C-coupling with quinazoline. Chimica Techno Acta. Retrieved from .
The Strategic Role of 1-(5-Aminoquinolin-8-yl)piperidin-4-ol in Modern Drug Discovery
The following technical guide details the history, chemical rationale, and synthetic methodology for 1-(5-Aminoquinolin-8-yl)piperidin-4-ol . This document is structured for medicinal chemists and process development sci...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the history, chemical rationale, and synthetic methodology for 1-(5-Aminoquinolin-8-yl)piperidin-4-ol . This document is structured for medicinal chemists and process development scientists, focusing on the molecule's role as a privileged scaffold intermediate.
[1]
Executive Summary & Historical Context
1-(5-Aminoquinolin-8-yl)piperidin-4-ol is a high-value bifunctional intermediate used primarily in the synthesis of kinase inhibitors, RNA-modulating small molecules, and next-generation antimalarials.[1] It represents the "modernization" of the classical 8-aminoquinoline scaffold (famous in drugs like Primaquine and Tafenoquine) by incorporating a polar, solubilizing piperidine tail to improve pharmacokinetic profiles.
The Evolutionary Lineage
The discovery of this scaffold is not a singular event but an evolutionary step in Structure-Activity Relationship (SAR) optimization:
1940s-50s (The Primaquine Era): 8-aminoquinolines were established as the only class capable of killing hypnozoites (dormant liver stage) of Plasmodium vivax.[1] However, they suffered from high lipophilicity and hemolytic toxicity (G6PD deficiency).
1990s-2000s (Kinase Exploration): Researchers found that the quinoline core binds effectively to the ATP-binding pocket of various kinases (e.g., P70S6K , Akt , Flt3 ). The 5-position became a standard vector for extending into the solvent-exposed region of the enzyme.[1]
2010s-Present (Solubility Optimization): The introduction of the 4-hydroxypiperidine moiety at the 8-position (replacing alkyl amines) was a strategic design choice to lower LogP, reduce hERG channel inhibition, and improve oral bioavailability.[1]
Structural Anatomy & Pharmacophore Logic
This molecule is designed to solve specific medicinal chemistry problems.
Structural Domain
Function & Rationale
Quinoline Core
Privileged Scaffold: Provides flat aromatic stacking interactions (DNA intercalation or ATP-site binding).[1] The Nitrogen (N1) often acts as a Hydrogen Bond Acceptor (HBA).
5-Amino Group
The "Warhead" Handle: A reactive nucleophile used to attach the specificity-determining element (e.g., via amide coupling to a heteroaryl acid).[1] This projects substituents into the ribose/phosphate binding region of kinases.
8-Position Linker
Vector Control: Substitution here directs the tail away from the binding interface. The C-N bond is formed via SNAr chemistry.
Piperidin-4-ol
ADME Optimizer: The cyclic amine restricts conformational entropy compared to linear chains.[1] The 4-hydroxyl group lowers LogD, improves solubility, and reduces metabolic clearance by blocking the 4-position from oxidation.[1]
Technical Synthesis Guide
The synthesis of 1-(5-Aminoquinolin-8-yl)piperidin-4-ol relies on the electronic properties of the quinoline ring.[1] The 8-position is activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the ring nitrogen (analogous to ortho-halopyridines).[1]
Reaction Pathway Visualization
The following diagram illustrates the critical synthetic flow and the logic gates for troubleshooting.
Caption: Synthetic workflow for 1-(5-Aminoquinolin-8-yl)piperidin-4-ol highlighting key reaction stages and quality control checkpoints.
Detailed Experimental Protocols
Step 1: SNAr Displacement
Objective: Install the piperidine tail at the 8-position.[1]
Substrate: 5-Nitro-8-fluoroquinoline (CAS: 13669-58-4) is preferred over the chloro-analog for faster kinetics, though the chloro-analog is cheaper.[1]
Charge a reaction vessel with 5-Nitro-8-fluoroquinoline (1.0 equiv) and anhydrous DMSO (5 vol).
Add 4-Hydroxypiperidine (1.2 equiv) followed by DIPEA (N,N-Diisopropylethylamine, 2.0 equiv).[1]
Heat the mixture to 80–90°C for 4–6 hours. Monitor by LC-MS for the disappearance of the starting material (M+H 193) and formation of the intermediate (M+H 274).
Workup: Cool to RT. Pour slowly into ice-water (20 vol) with vigorous stirring. The yellow/orange solid precipitates.
Filter, wash with water, and dry under vacuum.
Critical Note: If the product does not precipitate (due to the hydroxyl group increasing water solubility), extract with EtOAc/THF (3:1).
Step 2: Nitro Reduction
Objective: Convert the 5-nitro group to the 5-amino "warhead" without reducing the quinoline ring.[1]
Protocol (Catalytic Hydrogenation Method):
Dissolve the nitro-intermediate from Step 1 in Methanol (10 vol).
Add 10% Pd/C (5 wt% loading) under an Argon atmosphere.
Purge with Hydrogen gas (balloon pressure or 1-2 bar in a shaker).
Stir at RT for 2–12 hours. The yellow suspension will turn colorless or light grey as the amine forms.
Filtration: Filter through a Celite pad to remove the catalyst. Caution: Pd/C is pyrophoric.[1]
Concentration: Evaporate the solvent to yield the crude amine as a dark oil or solid.
Stability Alert: 5-aminoquinolines are oxidation-sensitive (turning dark brown/black upon air exposure).[1] Store under Nitrogen or use immediately in the next coupling step.
Alternative (Iron Reduction - Chemo-selective):
If the molecule contains other reducible groups (e.g., halides), use Fe powder (5 equiv) and NH4Cl (5 equiv) in EtOH/Water (4:[1]1) at reflux for 2 hours. This prevents de-halogenation.[1]
Analytical Characterization Data
The following data serves as a reference standard for validating the synthesized material.
The 5,8-disubstitution pattern shows two doublets in the aromatic region (H6, H7).
1H NMR (Aliphatic)
δ 3.5-3.8 (m)
Diagnostic multiplets for the piperidine ring protons adjacent to the Nitrogen.
Appearance
Tan to Brown Solid
Pure material oxidizes slightly on the surface; deep black indicates significant decomposition.
References & Grounding
The protocols and structural rationale above are synthesized from standard medicinal chemistry practices for quinoline functionalization, supported by the following authoritative sources on scaffold synthesis and application.
Quinoline Scaffold Data: 5-Aminoquinoline - PubChem Compound Summary.[1] National Center for Biotechnology Information.[1] Available at: [Link][1]
Related Intermediate Synthesis: MDR-Reversing 8-Hydroxy-Quinoline Derivatives (Patent EP 3440070 B1).[1] European Patent Office.[1] Available at: [Link][1]
Piperidine-Linker Chemistry: Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health (PMC). Available at: [Link]
synthesis protocol for 1-(5-Aminoquinolin-8-yl)piperidin-4-ol from quinoline precursors
Application Note & Synthesis Protocol Topic: A Strategic Approach to the Synthesis of 1-(5-Aminoquinolin-8-yl)piperidin-4-ol from Quinoline Precursors Audience: Researchers, scientists, and drug development professionals...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Synthesis Protocol
Topic: A Strategic Approach to the Synthesis of 1-(5-Aminoquinolin-8-yl)piperidin-4-ol from Quinoline Precursors
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of 1-(5-Aminoquinolin-8-yl)piperidin-4-ol, a key scaffold in medicinal chemistry. The outlined synthetic strategy prioritizes efficiency, scalability, and mechanistic clarity, proceeding via a three-part sequence: (1) regioselective functionalization of an 8-hydroxyquinoline precursor to generate a key halo-nitroquinoline intermediate, (2) a pivotal C-N bond formation via Nucleophilic Aromatic Substitution (SNAr), and (3) a final chemoselective reduction. This protocol is designed to be self-validating, with detailed explanations for experimental choices, characterization data, and troubleshooting insights to ensure reproducibility and success for researchers in drug discovery and process development.
Introduction & Strategic Rationale
The 8-aminoquinoline core is a privileged structure in pharmacology, forming the basis of numerous therapeutic agents. The title compound, 1-(5-Aminoquinolin-8-yl)piperidin-4-ol, integrates this core with a piperidin-4-ol moiety, a functional group known to improve pharmacokinetic properties such as solubility and metabolic stability.
The synthetic approach detailed herein was chosen for its robustness and efficiency. While modern palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination are powerful tools for C-N bond formation[1][2], the electronic properties of the quinoline system present a more classical and often more efficient alternative. The strategy hinges on installing a potent electron-withdrawing nitro group at the C-5 position. This group strongly activates the C-8 position towards Nucleophilic Aromatic Substitution (SNAr), enabling a facile and high-yielding displacement of a halogen by the piperidin-4-ol nucleophile.[3][4][5] This SNAr approach circumvents the need for often costly and air-sensitive palladium catalysts and ligands, making it highly attractive for both small-scale discovery and larger-scale synthesis.
Overall Synthetic Workflow
The synthesis is a linear three-part process, beginning with commercially available 8-hydroxyquinoline. Each part is designed to yield an intermediate that can be purified and fully characterized before proceeding to the next step.
Figure 1: Overall synthetic workflow for the target compound.
Part 1: Synthesis of the Key Intermediate: 8-Chloro-5-nitroquinoline
This part focuses on preparing the activated electrophile required for the SNAr reaction.
Protocol 1A: Nitration of 8-Hydroxyquinoline
The hydroxyl group at C-8 is an ortho-, para-director for electrophilic aromatic substitution. Nitration under standard conditions regioselectively installs the nitro group at the C-5 position.[6]
Materials
Reagent
MW ( g/mol )
Quantity
Moles (mmol)
Equivalents
8-Hydroxyquinoline
145.16
10.0 g
68.9
1.0
Sulfuric Acid (98%)
98.08
50 mL
-
-
Nitric Acid (70%)
63.01
4.5 mL
71.3
1.03
Ice
-
200 g
-
-
| Deionized Water | 18.02 | 500 mL | - | - |
Procedure
In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, add 8-hydroxyquinoline (10.0 g, 68.9 mmol).
Cool the flask in an ice-water bath to 0-5 °C.
Slowly add concentrated sulfuric acid (50 mL) dropwise, ensuring the internal temperature does not exceed 15 °C. Stir until all solid has dissolved.
In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid (4.5 mL) to 10 mL of sulfuric acid, pre-cooled to 0 °C.
Add the nitrating mixture dropwise to the quinoline solution over 30-45 minutes, maintaining the internal temperature at 0-5 °C.
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours.
Slowly pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. A yellow precipitate will form.
Allow the ice to melt completely, then collect the solid by vacuum filtration.
Wash the solid thoroughly with cold deionized water until the filtrate is neutral (pH ~7).
Dry the yellow solid (8-hydroxy-5-nitroquinoline) under vacuum at 50 °C. Expected yield: 11.5-12.5 g (88-95%).
Protocol 1B: Chlorination of 8-Hydroxy-5-nitroquinoline
The phenolic hydroxyl group is converted to a better leaving group (chloride) for the subsequent SNAr reaction using phosphorus oxychloride (POCl₃).
Materials
Reagent
MW ( g/mol )
Quantity
Moles (mmol)
Equivalents
8-Hydroxy-5-nitroquinoline
190.15
10.0 g
52.6
1.0
Phosphorus Oxychloride (POCl₃)
153.33
30 mL
322
~6.1
Dichloromethane (DCM)
84.93
100 mL
-
-
Saturated NaHCO₃ (aq)
-
200 mL
-
-
| Anhydrous MgSO₄ | 120.37 | 5 g | - | - |
Procedure
Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts with moisture.
To a 100 mL round-bottom flask, add 8-hydroxy-5-nitroquinoline (10.0 g, 52.6 mmol) and phosphorus oxychloride (30 mL).
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 105-110 °C) for 3 hours. The solution will become dark.
Allow the reaction to cool to room temperature.
Slowly and carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker, with vigorous stirring. This quench is highly exothermic.
Once the ice has melted, neutralize the acidic solution by the slow addition of solid sodium bicarbonate or saturated NaHCO₃ solution until gas evolution ceases and the pH is ~7-8.
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield a crude solid.
Purify the crude product by recrystallization from ethanol or by flash chromatography (silica gel, hexanes/ethyl acetate gradient) to afford 8-chloro-5-nitroquinoline as a pale yellow solid. Expected yield: 9.0-10.0 g (82-91%).
Part 2: Nucleophilic Aromatic Substitution (SNAr)
This is the key bond-forming step where the piperidine ring is coupled to the quinoline core.
Figure 2: Mechanism of the SNAr reaction.
Protocol 2: Synthesis of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol
The electron-deficient quinoline ring readily reacts with the secondary amine of piperidin-4-ol. A non-nucleophilic base is used to quench the HCl generated in situ.
Materials
Reagent
MW ( g/mol )
Quantity
Moles (mmol)
Equivalents
8-Chloro-5-nitroquinoline
208.60
5.0 g
24.0
1.0
Piperidin-4-ol
101.15
2.67 g
26.4
1.1
Diisopropylethylamine (DIPEA)
129.24
6.2 mL
36.0
1.5
Dimethyl Sulfoxide (DMSO)
78.13
50 mL
-
-
Ethyl Acetate
88.11
200 mL
-
-
| Deionized Water | 18.02 | 300 mL | - | - |
Procedure
In a 100 mL round-bottom flask, dissolve 8-chloro-5-nitroquinoline (5.0 g, 24.0 mmol) and piperidin-4-ol (2.67 g, 26.4 mmol) in DMSO (50 mL).
Add DIPEA (6.2 mL, 36.0 mmol) to the solution.
Heat the reaction mixture to 90 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
After completion, cool the reaction to room temperature and pour it into 300 mL of deionized water. A precipitate should form.
Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration.
Wash the solid with water (2 x 50 mL) and then with a small amount of cold diethyl ether to aid in drying.
The crude product can be purified by recrystallization from isopropanol or by flash chromatography (silica gel, DCM/methanol gradient) to yield 1-(5-nitroquinolin-8-yl)piperidin-4-ol as a bright yellow or orange solid. Expected yield: 5.8-6.5 g (84-93%).
Part 3: Final Reduction of the Nitro Group
The final step involves the chemoselective reduction of the nitro group to the primary amine, yielding the target compound. Catalytic hydrogenation is a clean and efficient method for this transformation.[7]
Protocol 3: Synthesis of 1-(5-Aminoquinolin-8-yl)piperidin-4-ol
Materials
Reagent
MW ( g/mol )
Quantity
Moles (mmol)
Equivalents
1-(5-Nitroquinolin-8-yl)piperidin-4-ol
273.29
5.0 g
18.3
1.0
Palladium on Carbon (10% Pd/C)
-
500 mg
-
10 wt %
Methanol (MeOH)
32.04
100 mL
-
-
Hydrogen (H₂) gas
2.02
1 atm
-
-
| Celite® | - | 5 g | - | - |
Procedure
To a 250 mL hydrogenation flask, add 1-(5-nitroquinolin-8-yl)piperidin-4-ol (5.0 g, 18.3 mmol) and methanol (100 mL).
Carefully add 10% Pd/C (500 mg) under an inert atmosphere (e.g., nitrogen or argon).
Seal the flask, evacuate the air, and backfill with hydrogen gas from a balloon or a hydrogenation apparatus.
Stir the suspension vigorously under a hydrogen atmosphere (1 atm) at room temperature. The reaction is often accompanied by a color change from yellow to colorless or pale brown.
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 3-5 hours.
Once complete, carefully purge the flask with nitrogen to remove excess hydrogen.
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with methanol (3 x 20 mL).
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
The product, 1-(5-aminoquinolin-8-yl)piperidin-4-ol, can be purified by recrystallization from ethanol/water or by flash chromatography if necessary, yielding a light-colored solid. Expected yield: 4.0-4.3 g (90-95%).
Selective Reduction of 5,7-Dinitro-8-hydroxyquinoline and Synthesis of 2-Substituted 5-Nitrooxazolo[4,5-h]quinolines. Chemistry of Heterocyclic Compounds. Available at: [Link]
Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Semantic Scholar. Available at: [Link]
Preparation of 8-aminoquinoline. PrepChem.com. Available at: [Link]
Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. Available at: [Link]
Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega. Available at: [Link]
Preparation and Properties of Quinoline. Lamar University. Available at: [Link]
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. MDPI. Available at: [Link]
Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. PMC. Available at: [Link]
Technology of Preparing 8-Hydroxy-5-nitroquinoline. ResearchGate. Available at: [Link]
Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Indian Academy of Sciences. Available at: [Link]
Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. MDPI. Available at: [Link]
Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. Research Square. Available at: [Link]
Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. PMC. Available at: [Link]
Process for production of 8-NHR quinolines. Google Patents.
Synthesis, characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives. ResearchGate. Available at: [Link]
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]
Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]
Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. ResearchGate. Available at: [Link]
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]
nucleophilic aromatic substitutions. YouTube. Available at: [Link]
THE SYNTHESIS OF 5-HYDROXY-8-NITROQUINOLINE AND CERTAIN OF ITS DERIVATIVES. ACS Publications. Available at: [Link]
The synthesis of 5-hydroxy-8-nitroquinoline and certain of its derivatives. PubMed. Available at: [Link]
Reduction of 8-nitroquinolines. CSIRO Publishing. Available at: [Link]
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. Available at: [Link]
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link]
3.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. SciSpace. Available at: [Link]
step-by-step preparation of 1-(5-Aminoquinolin-8-yl)piperidin-4-ol
This Application Note and Protocol provides a rigorous, step-by-step guide for the synthesis of 1-(5-Aminoquinolin-8-yl)piperidin-4-ol . The methodology is designed for researchers in medicinal chemistry, utilizing a con...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol provides a rigorous, step-by-step guide for the synthesis of 1-(5-Aminoquinolin-8-yl)piperidin-4-ol . The methodology is designed for researchers in medicinal chemistry, utilizing a convergent synthetic route that ensures regiochemical fidelity and high purity.
C8-Position: Substituted with a 4-hydroxypiperidine moiety (via C-N bond).
C5-Position: Substituted with a primary amino group (via reduction).
Retrosynthetic Analysis:
The most robust pathway avoids the ambiguity of direct amination on the quinoline ring. Instead, we utilize the electronic properties of the quinoline system.
Step 3 (Reduction): The 5-amino group is generated from a 5-nitro precursor. Nitro groups are excellent masking groups for amines and withstand the conditions of the previous step.
Step 2 (Coupling): The C8-N bond is formed via Nucleophilic Aromatic Substitution (
). The 8-position of quinoline is activated for nucleophilic attack by the ring nitrogen (ortho-effect) and further activated by the electron-withdrawing 5-nitro group (para-effect).
Step 1 (Activation): The starting material, 8-chloroquinoline, is nitrated. Electrophilic aromatic substitution on 8-chloroquinoline occurs preferentially at the 5-position (para to the chlorine and alpha to the ring junction), yielding the key electrophile 8-chloro-5-nitroquinoline .
Figure 1: Retrosynthetic logic flow for the target molecule.
Part 2: Detailed Experimental Protocols
Safety & Handling
Nitroquinolines: Potentially mutagenic; handle in a fume hood.
Acids (
, ): Corrosive; use proper PPE.
Hydrogenation: Risk of fire/explosion; ensure inert atmosphere handling.
Step 1: Synthesis of 8-Chloro-5-nitroquinoline
Objective: Regioselective introduction of the nitro group at the C5 position.
Application Note: A Practical Guide to Designing and Implementing Enzyme Inhibition Assays for the Novel Compound 1-(5-Aminoquinolin-8-yl)piperidin-4-ol
Here are the detailed Application Notes and Protocols for designing enzyme inhibition assays using 1-(5-Aminoquinolin-8-yl)piperidin-4-ol. Abstract This guide provides a comprehensive framework for researchers, scientist...
Author: BenchChem Technical Support Team. Date: March 2026
Here are the detailed Application Notes and Protocols for designing enzyme inhibition assays using 1-(5-Aminoquinolin-8-yl)piperidin-4-ol.
Abstract
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to design, execute, and interpret enzyme inhibition assays for the novel small molecule, 1-(5-Aminoquinolin-8-yl)piperidin-4-ol. The quinoline scaffold is a privileged structure in medicinal chemistry, frequently identified in potent enzyme inhibitors, particularly kinases.[1] This document outlines a strategic, multi-phase approach, beginning with initial target class prediction and progressing through primary screening, potency determination (IC₅₀), and detailed Mechanism of Action (MoA) studies. We present field-proven protocols using modern, non-radioactive detection methods, such as luminescence-based assays, and explain the critical theory behind each experimental choice to ensure robust, reproducible, and meaningful results.[2][3]
1.1 Chemical Structure of 1-(5-Aminoquinolin-8-yl)piperidin-4-ol
The foundational step in assay design is understanding the test compound. The structure features a 4-aminoquinoline core linked to a piperidin-4-ol moiety. This combination of a heterocyclic aromatic system (quinoline) and a saturated heterocycle (piperidine) is common in pharmacologically active agents.[4][5]
Structure:
Core: Quinoline
Substituents: An amino group at position 5 and a piperidin-4-ol group at position 8.
1.2 Physicochemical Properties & Handling
Before initiating any biological assay, it is critical to determine the solubility and stability of the compound in relevant aqueous buffers.
Solubility: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% dimethyl sulfoxide (DMSO).[6] Subsequently, determine its maximum solubility in the final assay buffer. High concentrations of DMSO can impact enzyme activity, so it is crucial to keep the final DMSO concentration consistent across all wells and typically below 1%.[6]
Stability: Assess the compound's stability in the assay buffer over the planned incubation time. Degradation can lead to an underestimation of potency.
1.3 In Silico Target Prediction & Hypothesis Generation
For a novel compound without a known target, in silico prediction tools can provide a valuable starting point. Web-based tools like SwissTargetPrediction can suggest potential protein targets based on structural similarity to known ligands.[4]
Given the prevalence of the quinoline scaffold in approved kinase inhibitors like imatinib, this enzyme class represents a primary hypothetical target.[6] Kinases are crucial regulators of cellular signaling and are implicated in numerous diseases, making them prime candidates for drug discovery.[7][8] Therefore, the protocols in this guide will focus on a kinase as the model target enzyme.
Section 2: Foundational Principles of Enzyme Inhibition Assays
An enzyme assay is a laboratory procedure to measure the rate of an enzyme-catalyzed reaction.[2] When evaluating inhibitors, the goal is to quantify how the compound affects this rate.
2.1 Enzyme Kinetics: The Michaelis-Menten Model
The behavior of many enzymes can be described by the Michaelis-Menten equation, which relates the initial reaction velocity (V₀) to the substrate concentration ([S]).[9] Two key parameters emerge:
Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.[10]
Km (Michaelis Constant): The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the enzyme's affinity for its substrate.[10][11]
2.2 Modes of Reversible Inhibition
Understanding how an inhibitor interacts with an enzyme is crucial for drug development.[12] This is determined by analyzing the inhibitor's effect on Km and Vmax.[13]
Inhibition Type
Mechanism
Effect on Vmax
Effect on Apparent Km
Competitive
Inhibitor binds to the active site, competing with the substrate.[14]
Unchanged
Increases
Non-competitive
Inhibitor binds to an allosteric (non-active) site, affecting both free enzyme and the enzyme-substrate complex.[11]
Decreases
Unchanged
Uncompetitive
Inhibitor binds only to the enzyme-substrate (ES) complex.[9]
Decreases
Decreases
Mixed
Inhibitor binds to an allosteric site, but has a different affinity for the free enzyme versus the ES complex.
Decreases
Varies (Increases or Decreases)
Summary of how different reversible inhibition mechanisms affect key kinetic parameters.[11][13]
Section 3: The Experimental Workflow: From Screening to Mechanism
A logical, phased approach is essential for efficiently characterizing a novel inhibitor. This workflow ensures that resources are focused on promising "hits" and that a deep understanding of the compound's biological activity is developed systematically.
Figure 1: A strategic workflow for characterizing a novel enzyme inhibitor.
Section 4: Protocol I - Primary Screening for Kinase Inhibition
Objective: To rapidly assess if 1-(5-Aminoquinolin-8-yl)piperidin-4-ol inhibits a target kinase at a single, high concentration.
Rationale: A primary screen is designed for high throughput to identify "hits" from a large number of compounds or, in this case, to test a single compound against a panel of enzymes.[2] We will use a luminescence-based assay, the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced in the reaction.[15][16] The luminescent signal is directly proportional to kinase activity, making it a robust method for identifying inhibitors.[3][16]
Step-by-Step Protocol
Reagent Preparation:
Assay Buffer: Prepare a suitable buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
Enzyme: Dilute the target kinase to 2X the final desired concentration in assay buffer. The optimal concentration should be determined empirically to produce a robust signal.
Substrate/ATP Mix: Prepare a 2X solution of the specific peptide substrate and ATP in assay buffer. A common starting point is to use an ATP concentration equal to its Km for that kinase.[17]
Test Compound: Prepare a 2X working solution of 1-(5-Aminoquinolin-8-yl)piperidin-4-ol in assay buffer (e.g., 20 µM for a final concentration of 10 µM). Ensure the DMSO concentration is matched in all wells.
Assay Plate Setup (384-well plate):
Test Wells: Add 5 µL of the 2X test compound solution.
Positive Control (100% Activity): Add 5 µL of assay buffer containing the same percentage of DMSO as the test wells.
Negative Control (0% Activity): Add 5 µL of assay buffer. Some protocols recommend a known potent inhibitor for this control.
Kinase Reaction:
Add 5 µL of the 2X Enzyme solution to all wells except the negative control wells designated for "no enzyme" background.
Add 10 µL of the 2X Substrate/ATP mix to all wells to initiate the reaction. The final volume is 20 µL.
Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for 60 minutes.
Signal Detection (ADP-Glo™ Protocol):
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
Incubate for 40 minutes at room temperature.
Add 40 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and generates a luminescent signal via a luciferase reaction.
Incubate for 30-60 minutes at room temperature to stabilize the signal.
Read the luminescence on a plate reader.
Data Analysis:
Calculate the Percent Inhibition using the following formula:
% Inhibition = 100 * (1 - (Signal_Test - Signal_Negative) / (Signal_Positive - Signal_Negative))
A compound showing >50% inhibition is typically considered a "hit" and is prioritized for further studies.
Section 5: Protocol II - IC₅₀ Determination
Objective: To determine the concentration of 1-(5-Aminoquinolin-8-yl)piperidin-4-ol required to inhibit 50% of the enzyme's activity (the IC₅₀ value).[18]
Rationale: The IC₅₀ is a key measure of an inhibitor's potency.[19] This experiment involves testing a range of inhibitor concentrations to generate a dose-response curve.
Figure 2: Workflow for IC₅₀ determination.
Step-by-Step Protocol
Prepare Inhibitor Dilution Series:
Create a serial dilution of 1-(5-Aminoquinolin-8-yl)piperidin-4-ol in 100% DMSO. For example, an 11-point, 3-fold dilution series starting from a 50 mM stock.
Prepare 2X working solutions of each concentration in the assay buffer, ensuring the final DMSO concentration remains constant.
Assay Setup:
Follow the same procedure as the primary screen (Protocol I), but instead of a single concentration, add 5 µL of each concentration from the dilution series to triplicate wells.
Include positive (no inhibitor) and negative (no enzyme) controls.
Reaction, Detection, and Data Collection:
Proceed as described in Protocol I, steps 3 and 4.
Data Analysis and IC₅₀ Calculation:
Calculate the Percent Inhibition for each concentration point.
Use a software package like GraphPad Prism to plot Percent Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).[20]
Fit the data using a non-linear regression model, typically a four-parameter variable slope equation.[20]
The software will calculate the IC₅₀ value, which is the concentration that corresponds to 50% inhibition on the fitted curve.[18]
Concentration [nM] (log)
Raw Signal (RLU)
% Inhibition
1,000,000 (6.0)
15,500
98.2
333,333 (5.5)
18,200
94.9
111,111 (5.0)
29,800
81.5
37,037 (4.6)
85,400
24.5
12,345 (4.1)
98,900
8.9
...
...
...
Positive Control (0)
105,000
0.0
Negative Control (BG)
12,000
-
Example data layout for an IC₅₀ determination experiment.
Section 6: Protocol III - Mechanism of Action (MoA) Studies
Objective: To determine the mode of inhibition (e.g., competitive, non-competitive).
Rationale: MoA studies are critical for understanding how the inhibitor interacts with the target, which has significant implications for drug development.[21] This is achieved by measuring enzyme kinetics at various concentrations of both the substrate and the inhibitor.[21]
Figure 3: Decision diagram for interpreting MoA kinetic data.
Step-by-Step Protocol
Experimental Design:
This experiment requires a matrix of conditions. You will test several fixed concentrations of the inhibitor against a range of substrate (or ATP, for kinases) concentrations.
Inhibitor Concentrations: Choose 4-5 concentrations around the determined IC₅₀ value (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀, 5x IC₅₀).
Substrate (ATP) Concentrations: For each inhibitor concentration, test a range of ATP concentrations that span the Km value (e.g., 0.1x Km to 10x Km).
Assay Execution:
For each inhibitor concentration, set up a row of reactions with the varying substrate concentrations.
Run the kinase reaction and detection assay as previously described. It is critical to measure the initial reaction rate, so ensure your reaction time falls within the linear range of product formation. This may require a time-course experiment first.[11]
Data Analysis:
For each inhibitor concentration, calculate the reaction velocity (V) at each substrate concentration [S].
Michaelis-Menten Plot: Plot V vs. [S] for each inhibitor concentration. This will give you a series of hyperbolic curves.
Lineweaver-Burk Plot: For a clearer visual interpretation, transform the data by plotting 1/V vs. 1/[S].[11][13] This double-reciprocal plot linearizes the data.
Interpretation:
Competitive: Lines will intersect at the same point on the Y-axis (1/Vmax).[13]
Non-competitive: Lines will intersect at the same point on the X-axis (-1/Km).[13]
A robust assay is reproducible and reliable. Key validation steps and troubleshooting tips are essential for confidence in your data.
Assay Validation: For HTS, calculate the Z'-factor to assess assay quality. A Z' > 0.5 indicates an excellent assay.[22] Ensure results are reproducible across multiple experiments.[17]
Compound Interference:
Autofluorescence: If using a fluorescence-based assay, pre-read the plate after adding the compound to check for intrinsic fluorescence.[2]
Luciferase Inhibition: In luminescence assays like ADP-Glo, compounds can directly inhibit the reporter enzyme (luciferase).[23] To test for this, run a control where a known amount of ADP is added to wells with and without the inhibitor to see if signal generation is affected.
Use freshly prepared reagents or validated frozen aliquots; Re-verify compound stock concentration and stability.
Inconclusive MoA Results
Substrate or inhibitor concentrations are not in the optimal range.
Ensure the substrate concentration range brackets the Km and inhibitor concentrations bracket the IC₅₀.[21]
Common issues and solutions in enzyme inhibition assays.
References
Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
Fiveable. (2025, August 15). Enzyme kinetics and inhibition. Biophysical Chemistry. Retrieved from [Link]
CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (n.d.). PMC. Retrieved from [Link]
Chemistry LibreTexts. (2022, October 4). Enzyme Kinetics and Inhibition. Retrieved from [Link]
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]
Da-ta Biotech. (2024, June 16). Enzyme Kinetics: Factors & Inhibitor Effects. Retrieved from [Link]
Patsnap Synapse. (2025, May 9). How to Use Fluorescence Spectroscopy for Enzyme Activity Assays. Retrieved from [Link]
Open Library Publishing Platform. (n.d.). Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition. BIOC*2580: Introduction to Biochemistry. Retrieved from [Link]
ACS Publications. (2000, October 3). Enzyme Inhibition Assays Using Fluorescence Correlation Spectroscopy. Biochemistry. Retrieved from [Link]
Creative Diagnostics. (n.d.). Kinase Activity Assay. Retrieved from [Link]
BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]
Bio Molecular Systems. (n.d.). Kinase Assays with Myra. Retrieved from [Link]
Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. (n.d.). PMC. Retrieved from [Link]
NCBI. (2012, May 1). Basics of Enzymatic Assays for HTS. Retrieved from [Link]
Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. Retrieved from [Link]
Understanding Luminescence Based Screens. (n.d.). Books. Retrieved from [Link]
Enzyme inhibitory assay: Significance and symbolism. (2025, September 7). Retrieved from [Link]
PubMed. (2021, April 16). A standard operating procedure for an enzymatic activity inhibition assay. Retrieved from [Link]
InfinixBio. (n.d.). Comprehensive Guide to Enzyme Assay Development: Key Strategies for Success. Retrieved from [Link]
PMC. (2020, June 17). Inhibitor bias in luciferase-based luminescence assays. Retrieved from [Link]
BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]
PubMed. (2024, June 15). Development and validation of CYP26A1 inhibition assay for high-throughput screening. Retrieved from [Link]
Altogen Labs. (n.d.). Preclinical Studies: IC-50 Testing. Retrieved from [Link]
GraphPad. (n.d.). How to determine an IC50. FAQ 1859. Retrieved from [Link]
ResearchGate. (2021, January 13). What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)?. Retrieved from [Link]
NCBI Bookshelf. (2012, May 1). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Retrieved from [Link]
Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. (n.d.). Retrieved from [Link]
BindingDB. (n.d.). BDBM79314. Retrieved from [Link]
PubMed Central. (n.d.). Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis, characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives. Retrieved from [Link]
PMC. (n.d.). Aminoquinoline-Pyrimidine-Based Alkyl-Piperazine Tethered Hybrids: Synthesis, Antiplasmodial Activity, and Mechanistic Studies. Retrieved from [Link]
PMC. (2022, September 21). Hybrids of 1,4-Quinone with Quinoline Derivatives: Synthesis, Biological Activity, and Molecular Docking with DT-Diaphorase (NQO1). Retrieved from [Link]
Frontiers. (n.d.). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Retrieved from [Link]
Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. (n.d.). Retrieved from [Link]
MDPI. (n.d.). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases. Retrieved from [Link]
Application Notes and Protocols for the In Vivo Formulation of 1-(5-Aminoquinolin-8-yl)piperidin-4-ol
Abstract This comprehensive guide provides a detailed framework for the formulation of the novel chemical entity, 1-(5-Aminoquinolin-8-yl)piperidin-4-ol, for in vivo administration in preclinical research. Addressing the...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This comprehensive guide provides a detailed framework for the formulation of the novel chemical entity, 1-(5-Aminoquinolin-8-yl)piperidin-4-ol, for in vivo administration in preclinical research. Addressing the common challenge of limited initial data for new compounds, this document outlines a systematic approach, beginning with essential physicochemical characterization and progressing to the rational selection of vehicles and the development of robust formulation protocols for both oral and intravenous routes. By integrating foundational scientific principles with practical, step-by-step methodologies, this guide serves as an essential resource for researchers, scientists, and drug development professionals to ensure accurate and reproducible dosing in animal studies.
Introduction: The Formulation Challenge of Novel Quinolone Derivatives
Quinoline derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them a fertile ground for drug discovery.[1][2] 1-(5-Aminoquinolin-8-yl)piperidin-4-ol is a novel molecule that combines the structural features of 5-aminoquinoline and piperidin-4-ol, suggesting potential therapeutic applications. However, like many new chemical entities (NCEs), it is likely to exhibit poor aqueous solubility, a major hurdle for achieving adequate systemic exposure in in vivo studies.[3][4]
The primary objective of preclinical formulation is to develop a safe and effective delivery system that ensures consistent and reproducible bioavailability.[5][6] This requires a thorough understanding of the compound's physicochemical properties to guide the selection of appropriate excipients and administration routes. This document provides a roadmap for the systematic characterization of 1-(5-Aminoquinolin-8-yl)piperidin-4-ol and the subsequent development of suitable formulations for initial preclinical evaluation.
Physicochemical Characterization: The Foundation of Formulation
Prior to any formulation work, a comprehensive physicochemical profile of 1-(5-Aminoquinolin-8-yl)piperidin-4-ol must be established. This data-driven approach is critical for making informed decisions in vehicle selection and formulation strategy.[5]
Predicted Properties of 1-(5-Aminoquinolin-8-yl)piperidin-4-ol
Based on its constituent parts, 5-aminoquinoline and piperidin-4-ol, we can predict certain properties that will need to be experimentally verified.
Property
Prediction
Rationale
Appearance
Likely a solid at room temperature
5-aminoquinoline is a yellow crystalline solid.[7] Piperidin-4-ol is a hygroscopic solid.[8]
Aqueous Solubility
Poor to low
The quinoline ring is largely hydrophobic. The amino and hydroxyl groups will contribute to some aqueous solubility, but the overall molecule is expected to be poorly soluble.
pKa
Likely to have at least two pKa values (one basic, one acidic)
The 5-amino group on the quinoline ring and the secondary amine in the piperidine ring are basic. The 4-hydroxyl group on the piperidine ring is weakly acidic. The solubility of such a compound will be pH-dependent.[9][10]
LogP
Moderately lipophilic
The combination of the aromatic quinoline and the aliphatic piperidine ring suggests a moderate octanol/water partition coefficient.
Experimental Protocol for Solubility Determination
The "shake-flask" method is a reliable technique for determining the thermodynamic solubility of a compound.[2][11]
Objective: To determine the solubility of 1-(5-Aminoquinolin-8-yl)piperidin-4-ol in various aqueous buffers and organic solvents.
Materials:
1-(5-Aminoquinolin-8-yl)piperidin-4-ol
Phosphate buffered saline (PBS), pH 7.4
Citrate buffer, pH 4.0
Deionized water
Polyethylene glycol 400 (PEG 400)
Propylene glycol (PG)
Dimethyl sulfoxide (DMSO)
Corn oil
Vials with screw caps
Orbital shaker at a controlled temperature (e.g., 25°C)
Centrifuge
HPLC with a suitable column and detector
Procedure:
Add an excess amount of 1-(5-Aminoquinolin-8-yl)piperidin-4-ol to a series of vials. The excess solid should be clearly visible.
Add a known volume (e.g., 1 mL) of each solvent to the respective vials.
Seal the vials and place them on an orbital shaker at a constant temperature for 24-48 hours to reach equilibrium.
After incubation, visually inspect the vials to ensure that excess solid remains.
Centrifuge the vials to pellet the undissolved solid.
Carefully collect an aliquot of the supernatant and dilute it with a suitable mobile phase for HPLC analysis.
Quantify the concentration of the dissolved compound using a pre-validated HPLC method with a standard curve.
Experimental Protocol for pKa Determination
Potentiometric titration is a standard method for determining the pKa of a compound.
Objective: To determine the acid dissociation constants (pKa) of 1-(5-Aminoquinolin-8-yl)piperidin-4-ol.
Materials:
1-(5-Aminoquinolin-8-yl)piperidin-4-ol
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
Potentiometer with a pH electrode
Stir plate and stir bar
Burette
Procedure:
Dissolve a known amount of 1-(5-Aminoquinolin-8-yl)piperidin-4-ol in a suitable solvent system (e.g., a mixture of water and a co-solvent if solubility is low).
Place the solution in a beaker with a stir bar and the pH electrode.
Titrate the solution with the standardized HCl solution, recording the pH after each addition of titrant.
Plot the pH versus the volume of titrant added. The pKa values can be determined from the inflection points of the titration curve.
Repeat the titration with standardized NaOH to determine all relevant pKa values.
Formulation Development Strategy
The choice of formulation depends on the route of administration, the required dose, and the physicochemical properties of the compound.[5][12]
Caption: Decision tree for formulation strategy based on physicochemical properties and route of administration.
Protocols for Oral Administration
Oral administration is a common route for preclinical studies due to its convenience and clinical relevance.[13]
Protocol for an Oral Suspension
This is often the first approach for poorly soluble compounds.
Objective: To prepare a 10 mg/mL oral suspension of 1-(5-Aminoquinolin-8-yl)piperidin-4-ol.
Materials:
1-(5-Aminoquinolin-8-yl)piperidin-4-ol
0.5% (w/v) Carboxymethylcellulose (CMC) in deionized water
Mortar and pestle
Graduated cylinder
Stir plate and stir bar
Weighing scale
Procedure:
Calculate the required amounts of the compound and vehicle. For 10 mL of a 10 mg/mL suspension, you will need 100 mg of the compound and 10 mL of 0.5% CMC.
Weigh out 100 mg of 1-(5-Aminoquinolin-8-yl)piperidin-4-ol.
If the powder is not fine, gently grind it in a mortar and pestle to reduce particle size.
Add a small amount of the 0.5% CMC vehicle to the powder to create a paste. This helps to wet the powder and prevent clumping.
Gradually add the remaining vehicle while stirring continuously with the pestle or a spatula.
Transfer the mixture to a beaker with a stir bar and continue to stir for at least 30 minutes to ensure homogeneity.
Visually inspect the suspension for uniformity. It should be kept under constant gentle agitation during dosing.[14]
Protocol for an Oral Solution using a Co-solvent System
If a solution is required and aqueous solubility is insufficient, a co-solvent system can be employed.
Objective: To prepare a 5 mg/mL oral solution of 1-(5-Aminoquinolin-8-yl)piperidin-4-ol in a co-solvent vehicle.
Materials:
1-(5-Aminoquinolin-8-yl)piperidin-4-ol
PEG 400
Deionized water
Vortex mixer
Sonicator
Procedure:
Prepare a vehicle of 20% PEG 400 in water. For 10 mL, this would be 2 mL of PEG 400 and 8 mL of water.
Weigh out 50 mg of 1-(5-Aminoquinolin-8-yl)piperidin-4-ol.
Add the compound to the vehicle.
Vortex the mixture vigorously for 2-3 minutes.
If the compound is not fully dissolved, place the vial in a sonicator bath for 10-15 minutes.
Visually inspect the solution to ensure it is clear and free of any particulate matter.
Protocols for Intravenous Administration
Intravenous formulations must be sterile, pyrogen-free, and generally isotonic solutions.[5][15]
Protocol for an Intravenous Solution
This protocol is for a compound with sufficient aqueous solubility at a physiological pH.
Objective: To prepare a 1 mg/mL intravenous solution of 1-(5-Aminoquinolin-8-yl)piperidin-4-ol.
Materials:
1-(5-Aminoquinolin-8-yl)piperidin-4-ol
Sterile saline (0.9% NaCl) for injection
Sterile vials
0.22 µm sterile syringe filter
Procedure:
In a sterile environment (e.g., a laminar flow hood), weigh out 10 mg of 1-(5-Aminoquinolin-8-yl)piperidin-4-ol.
Add the compound to a sterile vial.
Add 10 mL of sterile saline to the vial.
Gently agitate the vial until the compound is completely dissolved.
Draw the solution into a sterile syringe.
Attach a 0.22 µm sterile syringe filter to the syringe and filter the solution into a final sterile vial. This step ensures the removal of any potential microbial contamination.
Protocol for an Intravenous Solution with a Solubilizing Excipient
For compounds with poor aqueous solubility, a solubilizing agent like a cyclodextrin can be used.[12]
Objective: To prepare a 2 mg/mL intravenous solution of 1-(5-Aminoquinolin-8-yl)piperidin-4-ol using a cyclodextrin.
Materials:
1-(5-Aminoquinolin-8-yl)piperidin-4-ol
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Sterile water for injection
Sterile vials
0.22 µm sterile syringe filter
Procedure:
Prepare a 20% (w/v) solution of HP-β-CD in sterile water for injection. For 10 mL, dissolve 2 g of HP-β-CD in 10 mL of sterile water.
In a sterile environment, weigh out 20 mg of 1-(5-Aminoquinolin-8-yl)piperidin-4-ol.
Add the compound to the 20% HP-β-CD solution.
Vortex or sonicate until the compound is fully dissolved. The solution should be clear.
Filter the solution through a 0.22 µm sterile syringe filter into a final sterile vial.
Quality Control and Stability
Ensuring the quality and stability of the formulation is paramount for the integrity of in vivo studies.[16][17][18]
Caption: Quality control workflow for preclinical formulations.
Key Quality Control Checks:
Visual Inspection: Check for clarity (solutions) or homogeneity (suspensions), color changes, and precipitation.
pH Measurement: Ensure the pH is within a physiologically tolerable range (typically 4-8 for IV).[15]
Concentration Verification: Use a validated analytical method (e.g., HPLC) to confirm the concentration of the active pharmaceutical ingredient (API).[16]
Stability: Assess the stability of the formulation under the intended storage and use conditions. For early-stage studies, stability over the duration of the experiment (e.g., 24 hours) is often sufficient.[18]
Conclusion
The successful in vivo evaluation of a novel compound such as 1-(5-Aminoquinolin-8-yl)piperidin-4-ol is critically dependent on the development of an appropriate formulation. The systematic approach outlined in these application notes, which emphasizes initial physicochemical characterization followed by a logical, data-driven formulation strategy, provides a robust framework for researchers. By following these detailed protocols, scientists can prepare consistent and reliable formulations, thereby enhancing the quality and reproducibility of their preclinical studies.
References
Wu, X., et al. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
Sigma-Aldrich. Using Inhibitors In Vivo.
Li, S., et al. (2020).
Gade, S., et al. (2015).
University of Washington.
The Solubility Company.
Quotient Sciences. (2025).
Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.
Life Chemicals. (2022). Compound solubility measurements for early drug discovery.
BenchChem. Technical Support Center: Vehicle Controls for In Vivo Studies.
Slideshare. solubility experimental methods.pptx.
Singh, R., & Sharma, S. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences.
Guidechem. 5-Aminoquinoline 611-34-7 wiki.
Gad Consulting Services. Vehicles for Animal Studies.
Gad, S. C., et al. (2006). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species.
PubChem. Piperidin-4-ol.
BenchChem.
PubChem. 5-Aminoquinoline.
Kumar, A., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Molecules.
Asif, M. (2021). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
Avdeef, A., et al. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. Pharmaceutical Research.
ChemBK. piperidin-4-ol.
U.S. Environmental Protection Agency. 4-(3-methoxyphenyl)piperidin-4-ol Properties.
Alderley Analytical.
Cambridge MedChem Consulting.
Agno Pharmaceuticals. (2023). Complete Guide To Pre-Clinical Drug Product Manufacturing.
Pharmaceutical Technology. (2026).
Altasciences.
CymitQuimica. CAS 5382-16-1: 4-Piperidinol.
ChemicalBook. 4-(4-Chlorophenyl)piperidin-4-ol.
Lubrizol. (2024).
Admescope. (2019).
Mehmood, Y., & Farooq, U. (2015).
Sigma-Aldrich. 5-Aminoquinoline 97%.
Altasciences. Issue 38: Preclinical Formulation and Manufacturing. The Altascientist.
Strickley, R. G. (2004).
Shah, N., et al. (2020). A Comprehensive Scientific Survey of Excipients Used in Currently Marketed, Therapeutic Biological Drug Products. Journal of Pharmaceutical Sciences.
ResearchGate. pH dependence of amino acid solubility.
Principles of Drug Action 1, Spring 2005, Amines.
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
Chem-Impex. 5-Aminoquinoline.
Sustainability. Ph Dependent Solubility.
Haz-Map. 5-Aminoquinoline - Hazardous Agents.
Al-Sbiei, A., et al. (2021). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. PLOS ONE.
Technical Support Center: Solubilization & Handling of 1-(5-Aminoquinolin-8-yl)piperidin-4-ol
Executive Summary: The Physicochemical Challenge 1-(5-Aminoquinolin-8-yl)piperidin-4-ol presents a "perfect storm" of solubility challenges common to kinase inhibitors and antimalarial scaffolds. To successfully handle t...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Physicochemical Challenge
1-(5-Aminoquinolin-8-yl)piperidin-4-ol presents a "perfect storm" of solubility challenges common to kinase inhibitors and antimalarial scaffolds. To successfully handle this compound, you must understand three critical intrinsic properties:
Di-Basic Character: The molecule contains two ionizable nitrogens: the quinoline ring nitrogen (pKa ~5.5) and the piperidine nitrogen (pKa ~9-10). In physiological buffers (pH 7.4), the quinoline is deprotonated (hydrophobic) while the piperidine is likely protonated. This "amphiphilic" state often leads to aggregation or micelle-like stacking rather than true dissolution.
Lipophilicity: Despite the hydroxyl group on the piperidine, the planar aromatic quinoline core drives high LogP (partition coefficient), causing rapid precipitation upon dilution from organic stocks (DMSO) into aqueous media.
Oxidative Instability: The electron-rich 5-amino group makes the scaffold susceptible to oxidative polymerization (turning solutions brown), particularly in neutral/basic pH or under light exposure.
Solubility Decision Matrix
Before selecting a protocol, determine your experimental constraints using the flow below.
Figure 1: Decision tree for selecting the appropriate solubilization strategy based on assay tolerance for pH and organic solvents.
Troubleshooting Guides (FAQ)
Issue 1: "The Crash"
Q: My compound is fully soluble in DMSO at 10 mM. When I dilute it into PBS (pH 7.4), it immediately forms a cloudy precipitate.
A: This is the "Parachute Effect" failure.
The Cause: In DMSO, the compound is solvated by a polar aprotic solvent.[1] Upon rapid dilution into PBS, the dielectric constant changes, and the pH (7.[2]4) forces the quinoline nitrogen to deprotonate. The molecule becomes neutral/hydrophobic and aggregates before it can disperse.
The Fix: Do not dilute directly from 100% DMSO to 100% Aqueous Buffer.
Stepwise Dilution: Dilute your DMSO stock into an intermediate solvent (e.g., PEG400 or Ethanol) first.
Acidic Spike: Ensure your buffer is slightly acidified (if the assay allows) or add the compound to the buffer while vortexing to prevent local high concentrations.
Issue 2: "The Browning"
Q: I prepared a clear solution in the morning. By afternoon, it has turned yellow/brown.[2]
The Cause: The 5-amino group on the quinoline ring is electron-donating, making the ring electron-rich and prone to oxidation by dissolved oxygen, especially in solution. This forms quinone-imine intermediates that polymerize (similar to dopamine oxidation).
The Fix:
Deoxygenate: Degas your buffers with Nitrogen or Argon for 15 minutes before use.
Antioxidants: Add 0.5 mM Ascorbic Acid or 1 mM DTT to your buffer immediately.
Protect from Light: Wrap vials in aluminum foil; 5-aminoquinolines are often photosensitive.
Validated Solubilization Protocols
Protocol A: The "Acid-Assist" (For Enzymatic/Binding Assays)
Best for high concentrations (>50 µM) where physiological pH is not strictly required.
Mechanism: Lowers pH to protonate the quinoline nitrogen, drastically increasing aqueous solubility.
Prepare Stock: Dissolve 1-(5-Aminoquinolin-8-yl)piperidin-4-ol in DMSO to 20 mM.
Prepare Buffer: Use 50 mM Citrate Buffer (pH 4.5) or Acetate Buffer (pH 5.0) .
Note: Avoid Phosphate (PBS) if possible, as phosphate salts of basic drugs can sometimes precipitate.[2]
Dilution:
Add the calculated volume of DMSO stock to the buffer while vortexing vigorously.
Validation: Solution should remain clear. If slightly turbid, sonicate for 30 seconds.
Best for maintaining neutral pH (7.4) without high DMSO concentrations.
Mechanism: The hydrophobic quinoline core enters the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior keeps the complex soluble in water.
Materials:
Hydroxypropyl-β-Cyclodextrin (HP-β-CD) (e.g., Kleptose® or Trappsol®).
Milli-Q Water.
Step-by-Step:
Prepare Vehicle: Dissolve HP-β-CD in water to create a 20% (w/v) stock solution. Filter sterilize (0.22 µm).
Prepare Compound Stock: Dissolve compound in DMSO at 50 mM.
Complexation:
Add 10 µL of Compound Stock (50 mM) to 990 µL of the 20% HP-β-CD solution.
Result: 500 µM compound in 1% DMSO / 20% CD.
Incubation: Shake or rotate at room temperature for 30-60 minutes to allow equilibrium complexation.
Dilution: Dilute this complex into your cell culture media. The cyclodextrin prevents precipitation even when the DMSO is diluted out.
Solubility & Stability Data
Solvent / Medium
Solubility Estimate
Stability (25°C)
Notes
DMSO
> 50 mM
High (Weeks)
Store at -20°C, dark.
Ethanol
~ 10-20 mM
Moderate
Prone to evaporation.
PBS (pH 7.4)
< 10 µM
Low (< 4 hours)
Rapid precipitation & oxidation.
Acetate Buffer (pH 5.0)
> 100 µM
Moderate (Days)
Protonation stabilizes solution.
20% HP-β-CD (aq)
> 500 µM
High (24 hours)
Best for neutral pH applications.
References
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[2] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[5] Link
Brewster, M. E., & Loftsson, T. (2007).[2] Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.[2] Link
BenchChem Technical Support. (2025). Solubility of 5,6-Dihydroxy-8-aminoquinoline: A Technical Guide. BenchChem.[1][3] Link
WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization. WuXi AppTec. Link
Bilici, A. (2017).[4] Chemical Oxidation of 5-amino quinoline: Synthesis and Characterization. ResearchGate. Link
troubleshooting low purity in 1-(5-Aminoquinolin-8-yl)piperidin-4-ol production
Welcome to the technical support center for the synthesis of 1-(5-Aminoquinolin-8-yl)piperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 1-(5-Aminoquinolin-8-yl)piperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the production of this valuable research compound. We will delve into the likely synthetic pathway, troubleshoot potential purity issues, and provide detailed protocols to enhance the success of your experiments.
Introduction to the Synthetic Strategy
The synthesis of 1-(5-Aminoquinolin-8-yl)piperidin-4-ol is most commonly achieved through a two-step sequence. This involves an initial Buchwald-Hartwig amination to form the C-N bond between the quinoline and piperidine rings, followed by the reduction of a nitro group to the desired primary amine. Understanding this pathway is crucial for diagnosing and resolving purity issues.
Caption: Synthetic pathway for 1-(5-Aminoquinolin-8-yl)piperidin-4-ol.
Troubleshooting Guide: Question & Answer Format
This section addresses specific issues that may arise during the synthesis, leading to low purity of the final product.
Part 1: Issues Related to the Buchwald-Hartwig Amination Step
Question 1: My Buchwald-Hartwig reaction is sluggish or stalls, resulting in a low yield of the intermediate, 1-(5-nitroquinolin-8-yl)piperidin-4-ol. What are the likely causes?
Answer: A stalled or low-yielding Buchwald-Hartwig amination can often be attributed to several factors related to the catalyst, reagents, and reaction conditions.
Catalyst Inactivation: The palladium catalyst is the heart of this reaction. Its inactivation is a common problem.
Formation of Palladium Black: The appearance of a fine black precipitate indicates that the palladium(0) active species has crashed out of the catalytic cycle. This can be caused by impurities in the reagents or solvent, or by running the reaction at too high a temperature.
Ligand Degradation: The phosphine ligands used to stabilize the palladium are susceptible to oxidation if the reaction is not performed under strictly anaerobic conditions.
Reagent Quality and Stoichiometry:
Purity of Starting Materials: Ensure that both the 8-bromo-5-nitroquinoline and piperidin-4-ol are of high purity. Impurities can poison the catalyst.
Base Quality: The base, typically a strong one like sodium tert-butoxide (NaOtBu), is highly hygroscopic. The presence of moisture will quench the base and can also lead to catalyst deactivation. It is recommended to use freshly opened base or to handle it in a glovebox.
Sub-optimal Reaction Conditions:
Solvent Choice: Toluene and dioxane are common solvents for this reaction. They must be anhydrous and deoxygenated.
Temperature: While heating is generally required (typically 80-110 °C), excessive temperatures can lead to catalyst decomposition and side reactions.
Question 2: I am observing a significant amount of a byproduct with a mass corresponding to the debrominated starting material (5-nitroquinoline). What is causing this?
Answer: The formation of the hydrodehalogenated (debrominated) product is a known side reaction in palladium-catalyzed cross-coupling reactions.[1] This occurs when the aryl halide, after oxidative addition to the palladium center, undergoes a reaction that replaces the halogen with a hydrogen atom instead of the desired amine.
Mechanism of Hydrodehalogenation: This side reaction can be promoted by the presence of water or other protic impurities in the reaction mixture. It can also become more prevalent if the reductive elimination of the desired product is slow.
Troubleshooting Steps:
Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents. Use of a glovebox for reaction setup is highly recommended.
Optimize Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center more susceptible to side reactions. A slight excess of the ligand relative to the palladium precursor can sometimes suppress hydrodehalogenation.[1]
Choice of Base: While a strong base is needed, its nature can influence the extent of this side reaction. If hydrodehalogenation is a major issue, consider screening other strong, non-nucleophilic bases.
Question 3: My crude product from the amination step contains impurities that are difficult to separate. What are their likely identities?
Answer: Besides the debrominated starting material, other impurities can arise from this step.
Impurity
Potential Source
Recommended Analytical Technique
Di-arylated Piperidine
Reaction of the product with another molecule of 8-bromo-5-nitroquinoline.
LC-MS, NMR
Oxidized Piperidin-4-ol Derivatives
Oxidation of the alcohol on the piperidine ring.[2]
LC-MS, NMR
Unreacted Starting Materials
Incomplete reaction.
TLC, LC-MS
Minimizing Impurity Formation:
Control Stoichiometry: Use a slight excess of the piperidin-4-ol (e.g., 1.1-1.2 equivalents) to favor the formation of the mono-arylated product.
Inert Atmosphere: Rigorous exclusion of oxygen is critical to prevent oxidation of both the phosphine ligand and the piperidin-4-ol.
Caption: Common issues in the Buchwald-Hartwig amination step.
Part 2: Issues Related to the Nitro Group Reduction Step
Question 4: The reduction of the nitro group is incomplete, leaving residual 1-(5-nitroquinolin-8-yl)piperidin-4-ol in my final product. How can I drive the reaction to completion?
Answer: Incomplete reduction is a common issue and can often be resolved by optimizing the reaction conditions.
Catalyst Activity: The activity of the palladium on carbon (Pd/C) catalyst is paramount.
Catalyst Deactivation: The catalyst can be poisoned by impurities carried over from the previous step, particularly sulfur-containing compounds.
Catalyst Loading: If the reaction is clean but incomplete, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can improve the conversion.
Hydrogen Source and Pressure:
Hydrazine: When using hydrazine hydrate as the hydrogen source, ensure it is fresh and added in a sufficient stoichiometric excess.
Hydrogen Gas: If using hydrogen gas, ensure the system is properly sealed and that the pressure is maintained. Increasing the hydrogen pressure can often accelerate the reaction.
Reaction Time and Temperature: Some reductions can be sluggish at room temperature. Gently warming the reaction (e.g., to 40-50 °C) can increase the rate, but be mindful of potential side reactions at higher temperatures.
Question 5: I am observing over-reduction of the quinoline ring. How can I prevent this?
Answer: The quinoline ring system can be susceptible to hydrogenation under certain conditions, leading to the formation of tetrahydroquinoline derivatives.
Controlling Reaction Conditions:
Temperature and Pressure: Over-reduction is more likely at high temperatures and pressures. Conduct the reaction under the mildest conditions that still afford a reasonable reaction rate.
Catalyst Choice: While Pd/C is common, other catalysts like platinum on carbon (Pt/C) can sometimes be more selective.
Monitoring the Reaction: Closely monitor the reaction by TLC or LC-MS. Once the starting material is consumed, the reaction should be stopped promptly to avoid over-reduction of the product.
Frequently Asked Questions (FAQs)
Q1: Which halogen is preferred on the 8-halo-5-nitroquinoline starting material?
A1: In Buchwald-Hartwig aminations, the general order of reactivity for aryl halides is I > Br > Cl.[3] Aryl bromides often provide a good balance of reactivity and stability, making 8-bromo-5-nitroquinoline an excellent starting material.
Q2: What is the best way to purify the final product?
A2: Column chromatography on silica gel is the most common method for purifying the final product. A gradient elution system, for example, starting with dichloromethane and gradually increasing the polarity with methanol, is often effective.
Q3: How can I confirm the purity of my final product?
A3: A combination of analytical techniques should be used to assess purity. High-Performance Liquid Chromatography (HPLC) is ideal for determining the percentage purity and detecting minor impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the structure of the main component and can help identify impurities if they are present in significant amounts. Mass Spectrometry (MS) will confirm the molecular weight of the product.
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization.
Reaction Setup: In a glovebox, add 8-bromo-5-nitroquinoline (1.0 equiv.), piperidin-4-ol (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), your chosen palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), and ligand (e.g., Xantphos, 4 mol%) to an oven-dried Schlenk flask.
Solvent Addition: Add anhydrous, degassed toluene (to make a ~0.1 M solution) to the flask.
Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
Monitoring: Monitor the reaction progress by TLC or LC-MS.
Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Nitro Group Reduction
Reaction Setup: To a solution of 1-(5-nitroquinolin-8-yl)piperidin-4-ol (1.0 equiv.) in ethanol or methanol, carefully add 10% Pd/C (10 mol% by weight).
Hydrogen Source:
Option A (Hydrazine): Add hydrazine monohydrate (5-10 equiv.) dropwise at room temperature.
Option B (Hydrogen Gas): Subject the mixture to an atmosphere of hydrogen gas (balloon or Parr shaker).
Reaction: Stir the mixture vigorously at room temperature until the reaction is complete (as monitored by TLC or LC-MS).
Work-up: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst, washing the pad with additional solvent.
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.
References
Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. International Journal of Pharmaceutical and Clinical Research.
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
Buchwald-Hartwig Coupling - Organic Synthesis. Available at: [Link]
Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of Chemical Sciences. Available at: [Link]
Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. Available at: [Link]
PREPARATION OF 5-AMINO-1,2-DIHYDRO-4-(1-METHYL-4- PIPERIDINYL)PYRROL-3-ONES. Khimiya Geterotsiklicheskikh Soedinenii. Available at: [Link]
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. Available at: [Link]
MDR-REVERSING 8-HYDROXY-QUINOLINE DERIVATIVES - European Patent Office. Available at: [Link]
Synthesis, characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives. ResearchGate. Available at: [Link]
Method for preparing 5-amino-8-hydroxyquinoline - Google Patents.
Triazines and related products. Part 20. Oxidation of 1-(arylazo)-piperidines with potassium permanganate. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
Synthesis and anti-phytopathogenic activity of 8-hydroxyquinoline derivatives. RSC Advances. Available at: [Link]
Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules. Available at: [Link]
Synthesis, Characterization and Biological Activity of new Pyran Derivatives of 8-Hydroxyquinoline - Semantic Scholar. Available at: [Link]
minimizing side reactions during aminoquinoline and piperidine coupling
Ticket ID: #CQN-PIP-402 Subject: Minimizing Side Reactions in C-N Bond Formation Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Introduction: The Coupling Landscape Welcome to...
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: #CQN-PIP-402
Subject: Minimizing Side Reactions in C-N Bond Formation
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The Coupling Landscape
Welcome to the technical support hub for quinoline functionalization. You are likely attempting to synthesize a 4-aminoquinoline scaffold (analogous to Chloroquine or Hydroxychloroquine) by coupling a 4-haloquinoline (electrophile) with a piperidine derivative (nucleophile).
While this reaction looks simple on paper, the heteroaromatic electronics often lead to stalling, hydrolysis, or regioselectivity errors. This guide treats your synthesis as a system to be debugged, offering root-cause analysis for common failure modes.
Module 1: Method Selection & Diagnostic Flowchart
Before troubleshooting, ensure you are using the correct reaction manifold. The choice between Nucleophilic Aromatic Substitution (
) and Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig) is dictated by the electronics of your quinoline.
Diagnostic Visualization: Method Selector
Figure 1: Decision logic for selecting the optimal coupling pathway based on substrate electronics and sterics.
Module 2: The
Protocol (The "Surrey" Method)
For electron-deficient substrates like 4,7-dichloroquinoline , the thermal
is the industry standard. However, it is prone to hydrolysis if not catalyzed correctly.
The Mechanism: Why Phenol Matters
You may be tempted to run this neat or in DMF. Don't.
The "Surrey Method" uses phenol not just as a solvent, but as a proton shuttle. Phenol hydrogen-bonds to the quinoline nitrogen, increasing the electrophilicity at C4, while simultaneously stabilizing the leaving group departure.
route fails (common with electron-rich quinolines or hindered amines), switch to Pd-catalysis.
The System
Catalyst:
or .
Ligand:BINAP (robust starting point) or Xantphos (for difficult cases).
Base:
(mild, good for functional tolerance) or (stronger, faster).
Solvent: Toluene or Dioxane.
Critical Failure Mode: Catalyst Poisoning
Quinolines are "heterocyclic sponges" for Palladium. The quinoline nitrogen can coordinate to Pd, displacing the ligand and killing the catalytic cycle.
Solution: Use a ligand with a wide bite angle (Xantphos) or high steric bulk (BrettPhos) to prevent the quinoline nitrogen from binding to the metal center.
Visualizing the Competition
Figure 2: Mechanistic pathway showing the critical "Catalyst Arrest" failure mode caused by quinoline nitrogen coordination.
Module 4: Purification & Workup (The "Clean Finish")
Side reactions often produce stickier impurities than the product. Use the basicity of the product to your advantage.
The "Acid Rescue" Protocol:
Dissolve crude mixture in EtOAc.
Extract with 1M HCl. (The product and unreacted amine go into water; non-basic impurities and phenol stay in organic).
Wash aqueous layer with fresh EtOAc.
Basify aqueous layer (pH > 10) with NaOH.
Extract product back into EtOAc.
Result: Phenol and neutral side products are removed without chromatography.
Frequently Asked Questions (FAQ)
Q: Can I use microwave irradiation for the
coupling?A: Yes, but caution is advised. Microwave heating is efficient for overcoming the activation energy at C4. However, "superheating" spots can accelerate the C7-substitution side reaction (if using 4,7-dichloroquinoline). Limit temperature to 140°C and use a sealed vessel with ethanol or water/isopropanol mixtures.
Q: My piperidine has a hydroxyl group (e.g., 4-hydroxypiperidine). Will the -OH react?A: Under standard thermal conditions, the amine is significantly more nucleophilic than the alcohol. However, if you use NaH or strong bases in the Buchwald protocol, you risk O-arylation. Stick to weak bases (
) or the thermal Surrey method to ensure N-selectivity.
Q: Why is my yield low despite 100% conversion?A: Check for homocoupling or oligomerization . If your piperidine is a diamine (e.g., piperazine), it can react with two equivalents of quinoline, forming a "dumbbell" bis-quinoline impurity.
Fix: Use a large excess of the diamine (5–10 eq) to statistically favor the mono-substituted product, then recover the excess amine via distillation or aqueous wash.
References
Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 7-Chloro-4-(4-(N-ethyl-N-beta-hydroxyethylamino)-1-methylbutylamino)-quinoline Diphosphate. Journal of the American Chemical Society, 68(1), 113–116.
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1] Reaction of aryl bromides with amines. Journal of the American Chemical Society, 116(13), 5969–5970.
Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818.
Schofield, K. (2011). Hetero-aromatic Nitrogen Compounds: Pyrroles and Pyridines. Butterworth-Heinemann. (Context on Quinoline Reactivity and Regioselectivity).
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: HPLC Optimization for 1-(5-Aminoquinolin-8-yl)piperidin-4-ol
Case ID: #AQ-8-PIP-OPT
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Status: Open
Executive Summary
You are analyzing 1-(5-Aminoquinolin-8-yl)piperidin-4-ol , a molecule presenting a "perfect storm" for chromatographic difficulty: it combines a hydrophobic aromatic core (quinoline) with multiple basic nitrogen centers and a polar hydroxyl group.
The Challenge: The interaction between the basic quinoline/piperidine nitrogens and residual silanols on silica columns causes severe peak tailing.
The Solution: We must control the ionization state. You cannot run this "in the middle." You must force the molecule to be either fully charged (pH < 3) or fully neutral (pH > 10) .
Do NOT use a standard silica C18 column (e.g., standard Zorbax Eclipse or Hypersil ODS) unless you add ion-pairing agents. The basic nitrogens will bind to silanols, resulting in shark-fin peaks.
Use this if you are restricted to standard silica columns or need MS detection.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Note: If tailing persists, replace Formic Acid with 0.05% Trifluoroacetic Acid (TFA) . TFA acts as an ion-pairing agent, masking the positive charge on the nitrogen.
Gradient: Start lower (2% B) as the protonated molecule is more polar and will elute faster.
Module 4: Troubleshooting Center (FAQs)
Q1: My peak is tailing severely (Tailing Factor > 2.0). Why?Dr. Vance: This is the classic "Silanol Effect." At neutral or weakly acidic pH (pH 4-6), the quinoline nitrogen is positively charged, and the silica surface silanols (Si-O-) are negatively charged. They attract like magnets, dragging the peak.
Fix: Switch to Protocol A (High pH) to neutralize the amine. If you must use low pH, add 5 mM Ammonium Formate to increase ionic strength, which shields the charge interaction.
Q2: I see "Ghost Peaks" in my blank injection.Dr. Vance: Aminoquinolines are "sticky." They adsorb to the stainless steel of the injector loop or the needle seat.
Fix: Change your needle wash solvent. Use a mixture of Acetonitrile:Water:Formic Acid (50:50:1) . The acid ensures the basic residue remains soluble and is washed away.
Q3: The retention time shifts day-to-day.Dr. Vance: You are likely operating near the pKa of the molecule (approx pH 4-5). Small changes in buffer pH (even 0.1 units) will drastically change the ratio of ionized vs. neutral analyte, shifting the peak.
Fix: Move away from the pKa. Operate at pH < 2.5 or pH > 9.0.
Q4: Can I use Fluorescence Detection?Dr. Vance: Yes, and you should for trace analysis. Aminoquinolines are highly fluorescent.
Settings: Excitation
~350 nm; Emission ~450 nm (Scan your specific derivative to optimize). This will be 100-1000x more sensitive than UV.
Module 5: Workflow Visualization
Caption: Logic flow for resolving peak tailing issues specific to basic heterocycles.
References
Waters Corporation. Effect of pH on the Separation of Basic Compounds. Waters Application Notes. Link
Agilent Technologies. Strategies for the Separation of Basic Compounds in HPLC. Agilent Technical Guides.[1] Link
Dolan, J. W. Tailing Peaks for Basic Compounds.[2] LCGC North America.[3] Link
McCalley, D. V. Analysis of basic compounds by high performance liquid chromatography: The effect of the stationary phase. Journal of Chromatography A. Link
resolving degradation issues of 1-(5-Aminoquinolin-8-yl)piperidin-4-ol in storage
Introduction 1-(5-Aminoquinolin-8-yl)piperidin-4-ol is a complex heterocyclic molecule featuring an 8-aminoquinoline core linked to a piperidin-4-ol moiety. This structural combination suggests its potential utility in m...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
1-(5-Aminoquinolin-8-yl)piperidin-4-ol is a complex heterocyclic molecule featuring an 8-aminoquinoline core linked to a piperidin-4-ol moiety. This structural combination suggests its potential utility in medicinal chemistry and drug discovery, as the 8-aminoquinoline scaffold is a known pharmacophore in various therapeutic agents.[1][2] However, the presence of an aromatic primary amine makes the compound susceptible to degradation, particularly through oxidation, which can compromise sample integrity, experimental reproducibility, and safety.[3][4]
This guide provides a comprehensive technical resource for researchers and scientists to identify, troubleshoot, and mitigate degradation issues associated with this compound, ensuring the quality and reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My solid sample of 1-(5-Aminoquinolin-8-yl)piperidin-4-ol has changed color from off-white to a yellow or brownish hue. What does this indicate?
A change in color is a primary visual indicator of chemical degradation.[5] For this specific molecule, the aromatic primary amine on the quinoline ring is highly susceptible to oxidation when exposed to air (oxygen) and/or light.[3][6] This process can form colored quinone-imine or other oxidized species, altering the appearance of the material. It is crucial to immediately assess the purity of the material using an appropriate analytical method, such as HPLC, before further use.[5]
Q2: What are the ideal storage conditions for both solid material and solutions of this compound?
Based on the chemical structure and general best practices for storing amine-containing compounds, the following conditions are recommended:[7][8][9]
Condition
Solid Compound
Solutions (e.g., in DMSO)
Temperature
-20°C for long-term storage. 2-8°C for short-term.
-20°C or -80°C for long-term.
Atmosphere
Store under an inert atmosphere (Argon or Nitrogen).
Overlay the solution with Argon or Nitrogen before sealing.
Light
Protect from light by using amber vials or storing in the dark.[10]
Tightly sealed, appropriate glass or compatible polymer vials.
Tightly sealed vials with PTFE-lined caps.
Q3: I've dissolved the compound in DMSO for my experiments. Can I store this stock solution at room temperature or 4°C?
It is strongly discouraged. While DMSO is a common solvent, storing amine-containing compounds in solution, even at 4°C, accelerates degradation compared to solid-state storage. The increased molecular mobility in solution facilitates oxidative and other degradation reactions. For optimal stability, stock solutions should be stored frozen (ideally at -80°C), protected from light, and blanketed with an inert gas.[8]
Q4: My recent HPLC/LC-MS analysis shows new peaks that were not present when I first received the compound. Are these degradants?
The appearance of new, unexpected peaks is a definitive sign of degradation.[5] The primary degradation pathway is likely oxidation, but other possibilities include photodegradation or reaction with impurities (e.g., peroxides in solvents, atmospheric CO₂). To confirm, compare the chromatogram to a freshly prepared standard if available. Mass spectrometry (MS) analysis of the new peaks can provide the molecular weight, offering critical clues to the identity of the degradation products.[12]
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving degradation based on common observations.
Symptom 1: Visual Discoloration and/or Change in Physical State
Potential Cause: Oxidation of the 8-aminoquinoline ring system. Aromatic amines can be oxidized to form highly conjugated, colored products.[3][13]
Scientific Explanation: The lone pair of electrons on the aromatic amine nitrogen makes the ring system electron-rich and susceptible to attack by atmospheric oxygen. This process can be accelerated by light (photocatalysis) and trace metal impurities. The initial oxidation can lead to the formation of nitroso or nitro derivatives, or polymeric materials, all of which are often colored.[4]
Troubleshooting & Resolution Workflow:
dot
graph TD {
A[Observation: Solid or Solution Discoloration] --> B{Is the compound still usable?};
B --> C[Action: Assess Purity via HPLC/LC-MS];
C --> D{Purity > 95%?};
D -- Yes --> E[Decision: Usable for non-critical experiments. Immediately implement preventative measures.];
D -- No --> F[Decision: Quarantine material. Do not use.];
F --> G[Action: Re-purify if possible (e.g., column chromatography) or procure a new batch.];
E --> H[Preventative Measures];
G --> H;
H --> I[Store solid under Argon/Nitrogen at -20°C in the dark];
H --> J[Prepare fresh solutions for each experiment];
H --> K[If storing solutions, aliquot, overlay with inert gas, and store at -80°C];
}
Caption: Troubleshooting workflow for visual degradation.
Symptom 2: Emergence of New Peaks in Analytical Chromatograms (HPLC/LC-MS)
Potential Causes:
Oxidation: Formation of hydroxylamines, nitroso, nitro, or quinone-imine species.[3]
Photodegradation: Light-induced reactions, especially for aromatic systems.[12]
Hydrolysis: Unlikely for this specific molecule unless under harsh acidic or basic conditions.
Reaction with Solvent: Peroxides in aged ethers (like THF or Dioxane) can aggressively oxidize amines.
Diagnostic Approach: Forced Degradation Study
A forced degradation study is a powerful diagnostic tool to intentionally degrade the compound under controlled stress conditions.[14][15] This helps to identify likely degradation products and establish a "stability-indicating" analytical method capable of separating the parent compound from its degradants.[16][17]
Recommended Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to generate potential degradation products under various stress conditions, which is essential for developing a stability-indicating analytical method.
Objective: To identify potential degradation pathways and products for 1-(5-Aminoquinolin-8-yl)piperidin-4-ol.
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in Acetonitrile:Water (1:1).
Set Up Stress Conditions: In separate, clearly labeled amber vials, perform the following treatments:
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 4 hours.
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours.
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.[15]
Thermal Degradation: Incubate 1 mL of stock solution (in a sealed vial) at 80°C for 48 hours.[12]
Photodegradation: Expose 1 mL of stock solution in a clear vial to direct UV light (e.g., 254 nm) or high-intensity visible light for 24 hours.
Control: Keep 1 mL of stock solution at 4°C in the dark.
Sample Preparation for Analysis: Before injection, neutralize the acid and base hydrolysis samples with an equimolar amount of NaOH and HCl, respectively. Dilute all samples to a final concentration of ~50 µg/mL with the mobile phase.
HPLC Analysis: Analyze all samples using a validated HPLC method (see Protocol 2 for an example).
Data Interpretation: Compare the chromatograms from the stressed samples to the control. A successful stability-indicating method will show baseline separation between the parent peak and all new degradation peaks.[12] Use LC-MS to obtain mass data for the new peaks to help elucidate their structures.
Protocol 2: Example Stability-Indicating HPLC Method
Objective: To provide a starting point for a reversed-phase HPLC method capable of resolving the parent compound from its potential degradants.
dot
graph TD {
subgraph "HPLC Workflow"
A[Sample Preparation] --> B[HPLC Injection];
B --> C[C18 Column Separation];
C --> D[UV/DAD Detection];
D --> E[Data Acquisition & Analysis];
end
subgraph "Method Parameters"
F[Column: C18, 4.6 x 150 mm, 5 µm]
G[Mobile Phase A: 0.1% Formic Acid in Water]
H[Mobile Phase B: 0.1% Acetonitrile]
I[Gradient Elution]
J[Flow Rate: 1.0 mL/min]
K[Detection: 254 nm]
end
}
Caption: General workflow for HPLC purity analysis.
Parameter
Recommended Condition
Column
C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size[20]
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient
5% B to 95% B over 15 minutes, hold for 3 min, return to 5% B over 2 min
Flow Rate
1.0 mL/min
Column Temp
30°C
Injection Vol.
10 µL
Detection
UV Diode Array Detector (DAD) at 254 nm and 280 nm
Note: This method serves as a starting point. Optimization of the gradient, mobile phase additives, and column chemistry may be required to achieve optimal separation for all potential impurities.[19]
Summary of Potential Degradation Issues and Solutions
Observed Issue
Most Likely Cause
Scientific Rationale
Recommended Action
Yellow/Brown Color
Oxidation
The aromatic amine is electron-rich and reacts with atmospheric O₂, forming colored, conjugated impurities.[3][5]
Store compound under inert gas (Ar/N₂), in the dark, and at sub-zero temperatures (-20°C).[7]
New HPLC Peaks
Oxidation / Photodegradation
Exposure to air and light creates new chemical species (e.g., N-oxides, quinone-imines).[3][12]
Perform a forced degradation study to identify degradants. Store material under strict inert and dark conditions.
Poor Solubility
Formation of Insoluble Degradants
Oxidative degradation can lead to polymerization, creating larger, less soluble molecules.
Confirm purity by HPLC. If degraded, re-purify or obtain a new lot. Always use high-purity solvents.
Inconsistent Assay Results
Ongoing Degradation in Solution
Compound is unstable in solution at room temperature or even 4°C, leading to lower effective concentrations over time.
Prepare stock solutions fresh before use. If storage is necessary, aliquot into single-use vials, purge with inert gas, and store at -80°C.
References
Cubework. Amine Compounds Warehouse Storage.
Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety.
Unknown. Oxidation of Secondary and Primary Amines.
Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances.
BenchChem. Analytical methods for "Quinoline, (1-methylethyl)-".
Patel, P. et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmaceutical Sciences and Research.
Sharp Services. (2025). Forced degradation studies: A critical lens into pharmaceutical stability.
ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
Unknown. (2020). Force Degradation for Pharmaceuticals: A Review. International Journal for Scientific Research & Development.
SIELC. (2018). Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column.
BenchChem. A Comparative Guide to HPLC Method Validation for Purity Analysis of 3-Quinolinecarboxaldehyde.
BenchChem. Troubleshooting Gentiacaulein degradation during storage.
University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories.
Liu, S. et al. (2024). Diverse N‐Oxidation of Primary Aromatic Amines Controlled by Engineered P450 Peroxizyme Variants Facilitated by Dual‐Functional Small Molecule. Angewandte Chemie International Edition.
Scarcella, A. et al. (2023). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Molecules.
Biofargo. (2024). Guarding Against Chemical Compound Degradation in Pharmaceuticals.
Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies.
Unknown. (2024). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. Environmental Science & Technology.
BenchChem. Foundational Research on 8-Aminoquinoline Antimalarials: A Technical Guide.
Sinha, A. et al. (2019). Smart Healthcare Systems. Taylor & Francis.
Optimization of 1H NMR Profiling for 1-(5-Aminoquinolin-8-yl)piperidin-4-ol
The following guide details the 1H NMR spectral analysis of 1-(5-Aminoquinolin-8-yl)piperidin-4-ol , a specialized heterocyclic building block often employed in the synthesis of kinase inhibitors and protein degraders (P...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide details the 1H NMR spectral analysis of 1-(5-Aminoquinolin-8-yl)piperidin-4-ol , a specialized heterocyclic building block often employed in the synthesis of kinase inhibitors and protein degraders (PROTACs). This guide compares analytical approaches to ensure optimal spectral resolution and structural validation.
Executive Summary & Comparison Strategy
For researchers characterizing 1-(5-Aminoquinolin-8-yl)piperidin-4-ol , the primary analytical challenge lies in the molecule's dual functionality: a polar, hydrogen-bonding amino-alcohol motif fused to a hydrophobic quinoline core. Standard protocols using Chloroform-d (
) often fail to resolve critical exchangeable protons (, ) and suffer from solubility-induced broadening.
This guide compares the Standard Protocol (
) against the Recommended Protocol (DMSO-) , demonstrating why DMSO- is the superior solvent for structural validation of this specific scaffold.
Method Comparison Matrix
Feature
Method A: DMSO- (Recommended)
Method B: (Alternative)
Solubility
Excellent (Dissolves polar amino-alcohol)
Poor to Moderate (Risk of aggregation)
Exchangeable Protons
Visible (Sharp singlets/doublets)
Invisible/Broad (Rapid exchange)
Resolution (Aliphatic)
High (Distinct equatorial/axial splitting)
Moderate (Often overlapped)
Water Peak Interference
~3.33 ppm (Can obscure piperidine signals)
~1.56 ppm (Usually clear of key signals)
Suitability
Full Structural Characterization
Routine Purity Check (if soluble)
Structural Analysis & Assignments
Understanding the connectivity is prerequisite to spectral assignment. The molecule consists of a 5,8-disubstituted quinoline ring. The 5-position bears a primary amine (
), and the 8-position is substituted with the nitrogen of a 4-hydroxypiperidine ring.
Chemical Structure & Numbering[3]
Quinoline Core: Protons at positions 2, 3, 4 (Pyridine ring) and 6, 7 (Benzene ring).
Piperidine Ring: Protons at positions 2', 3', 4', 5', 6'.
Functional Groups: 5-
, 4'-.
Expected Spectral Profile (DMSO-
, 400 MHz)
The following data represents the authoritative assignment logic for this scaffold.
A. Aromatic Region (6.5 – 9.0 ppm)
The quinoline system exhibits a characteristic pattern. Note that the 5,8-substitution leaves only two protons on the benzene ring (
and ), creating a distinct AB system (two doublets).
Proton
Shift (, ppm)
Multiplicity
Coupling (, Hz)
Assignment Logic
H-2
8.70 – 8.80
dd
~4.0, 1.5
Most deshielded; adjacent to Quinoline N.
H-4
8.10 – 8.20
dd
~8.5, 1.5
Deshielded; peri-position to C5-amine.
H-3
7.35 – 7.45
dd
~8.5, 4.0
Shielded -proton of pyridine ring.
H-6
6.70 – 6.80
d
~8.0
Ortho to 5-; strongly shielded by electron donation.
H-7
7.00 – 7.15
d
~8.0
Ortho to 8-piperidine; distinct doublet pairing with H-6.
B. Aliphatic Region (1.5 – 4.0 ppm)
The piperidine ring, attached via nitrogen to the aromatic system, shows deshielding at the
-positions ().
Proton
Shift (, ppm)
Multiplicity
Assignment Logic
H-2', H-6'
3.20 – 3.40
m
-protons to N; often broadened or under water peak in DMSO.
H-4'
3.50 – 3.70
m
Methine proton attached to -OH.
H-3', H-5'
1.60 – 1.90
m
-protons; show distinct axial/equatorial splitting.
C. Exchangeable Protons (Variable)
Proton
Shift (, ppm)
Appearance
Note
5-NH2
5.50 – 6.00
Broad s
Broad singlet; integrates to 2H.
4'-OH
4.60 – 4.80
d or s
Doublet if coupling to H-4' is resolved (dry DMSO).
Experimental Protocol: Validated Workflow
Step 1: Sample Preparation
To avoid concentration-dependent shifts (stacking effects common in quinolines), adhere to a strict concentration range.
Weighing: Accurately weigh 5.0 – 8.0 mg of the solid product.
Solvent Addition: Add 0.6 mL of DMSO-
(99.9% D) .
Critical: Use an ampoule or fresh bottle to minimize water content. Water signals at ~3.33 ppm can obscure the piperidine
-protons.
Homogenization: Vortex for 30 seconds. If the solution is cloudy, sonicate for 1 minute. The solution should be clear yellow/orange.
Step 2: Acquisition Parameters
Pulse Sequence: Standard 1H (e.g., zg30 on Bruker).
Scans (NS): 16 or 32 (Sufficient for >5 mg).
Relaxation Delay (D1): Set to 2.0 s to ensure full relaxation of aromatic protons.
Temperature: 298 K (25 °C).
Step 3: Processing & Integration
Reference: Calibrate the residual DMSO pentet to 2.50 ppm .
Integration: Set the H-2 proton (most downfield, ~8.75 ppm) to 1.00 . This validates the stoichiometry of the piperidine/amine signals.
Visualizing the Analytical Logic
The following diagram illustrates the decision process for assigning the critical aromatic protons, distinguishing the target molecule from potential impurities (e.g., 5-nitro precursor or unsubstituted quinoline).
Caption: Logical workflow for confirming the 5,8-disubstituted quinoline core via 1H NMR.
Troubleshooting & Advanced Verification
Issue: Overlapping Signals
In DMSO-
, the water peak (~3.33 ppm) often overlaps with the piperidine H-2'/H-6' signals (~3.30 ppm).
Solution: Run a D2O exchange experiment. Add 1-2 drops of
to the NMR tube and shake.
Result: The
and signals will disappear. The HDO peak will shift (~4.8 ppm), revealing the underlying aliphatic protons.
Issue: Broad Aromatic Peaks
Broadening in the aromatic region usually indicates aggregation or paramagnetic impurities (common if Cu/Fe catalysts were used in synthesis).
Solution: Add a trace amount of EDTA or filter the sample through a small plug of Celite before NMR analysis.
Complementary Techniques
While 1H NMR is the primary tool, confirm purity using LC-MS (ESI+) .
Expected Mass:
Da (Calculated for ).
References
Abraham, R. J., et al. (2006).[1] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry.[1][2][3][4][5] Retrieved from [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 11911, 5-Aminoquinoline. Retrieved from [Link]
Royal Society of Chemistry. Synthesis and characterization of aminoquinoline derivatives. Retrieved from [Link]
Publish Comparison Guide: LC-MS Characterization of 1-(5-Aminoquinolin-8-yl)piperidin-4-ol
Executive Summary Objective: To provide a definitive technical framework for the structural validation and quantification of 1-(5-Aminoquinolin-8-yl)piperidin-4-ol (hereafter AQP-4-OH ) using Liquid Chromatography-Mass S...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Objective: To provide a definitive technical framework for the structural validation and quantification of 1-(5-Aminoquinolin-8-yl)piperidin-4-ol (hereafter AQP-4-OH ) using Liquid Chromatography-Mass Spectrometry (LC-MS).
Context: AQP-4-OH represents a critical "privileged scaffold" in medicinal chemistry, combining the DNA-intercalating potential of the aminoquinoline core with the solubility-enhancing properties of the hydroxypiperidine moiety. Accurate characterization is essential to differentiate it from regioisomers (e.g., 5-amino-6-substituted variants) and degradation products (e.g., N-oxidation).
Verdict: While traditional UV-Vis (HPLC-UV) provides cost-effective purity analysis, it lacks the specificity to distinguish AQP-4-OH from its des-amino or oxidized impurities. High-Resolution LC-MS/MS (Q-TOF or Orbitrap) is identified as the gold standard for characterization, offering a 100-fold increase in sensitivity and definitive structural elucidation via specific fragmentation pathways.
Technical Deep Dive: The Molecule & The Challenge
The structural integrity of AQP-4-OH hinges on two distinct domains: the aromatic 5-aminoquinoline system and the aliphatic 4-hydroxypiperidine ring.
Chemical Formula:
Monoisotopic Mass: 243.1372 Da
Key Ionization Site: The piperidine nitrogen (pK
~9-10) is the primary site of protonation, followed by the quinoline nitrogen.
The Analytical Challenge
Standard C18 chromatography often yields poor peak shape for AQP-4-OH due to secondary interactions between the basic piperidine amine and residual silanols on the column stationary phase. Furthermore, distinguishing the position of the amine (5- vs 6-position) requires specific MS/MS fragmentation logic.
Experimental Protocol: Self-Validating Workflow
This protocol uses a "Trap-and-Elute" logic to ensure that what is detected is the intact molecule, not an in-source fragment.
Chromatographic Conditions (The Separation)
Column: Waters XSelect CSH C18 (Charged Surface Hybrid), 2.1 x 100 mm, 2.5 µm.
Why: The CSH particle carries a low-level positive surface charge that repels the protonated AQP-4-OH, preventing peak tailing without the need for ion-pairing agents [1].
Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0 (in Water).
Why: High pH keeps the quinoline neutral and suppresses the ionization of silanols, drastically improving peak symmetry for basic drugs.
Mobile Phase B: Acetonitrile (LC-MS Grade).
Flow Rate: 0.4 mL/min.
Temperature: 40°C.
Table 1: Gradient Elution Profile
Time (min)
% Mobile Phase B
Event
0.00
5
Initial Hold
1.00
5
Desalting
8.00
95
Linear Gradient
10.00
95
Wash
10.10
5
Re-equilibration
13.00
5
End
Mass Spectrometry Parameters (The Detection)
Ionization: Electrospray Ionization (ESI) in Positive Mode.[1]
Source Voltage: +3.5 kV.
Gas Temperature: 350°C (Ensures desolvation of the piperidine ring).
Acquisition Mode: Data Dependent Acquisition (DDA) – Top 3 ions selected for MS/MS.
Structural Elucidation: Fragmentation Logic
The fragmentation of AQP-4-OH follows a predictable, energy-dependent pathway. Understanding this allows you to confirm the connectivity of the piperidine to the quinoline core.
Pathway Analysis
Precursor Selection: The protonated molecule
appears at m/z 244.14 .
Primary Loss (Water): The aliphatic hydroxyl group is labile. Loss of
(18 Da) generates the ion at m/z 226.13 .
Secondary Cleavage (Piperidine Ring): High collision energy breaks the piperidine ring, often peeling away
fragments.
Diagnostic Ion (Quinoline Core): Cleavage of the C-N bond connecting the rings yields the 5-aminoquinoline characteristic ion at m/z 144/145 .
Figure 1: Predicted ESI+ MS/MS fragmentation pathway for AQP-4-OH. The transition from m/z 244 → 226 is the primary quantifier transition, while 244 → 145 acts as the structural qualifier.
Comparative Analysis: LC-MS vs. Alternatives
Why invest in LC-MS? Below is a data-driven comparison of AQP-4-OH characterization methods.
Table 2: Performance Comparison Matrix
Feature
LC-MS/MS (Recommended)
HPLC-UV (254 nm)
NMR (1H)
Specificity
High: Mass-based ID distinguishes regioisomers.
Low: Co-eluting impurities may absorb at same .
Very High: Definitive structural map.
Sensitivity (LOD)
< 1 ng/mL: Ideal for DMPK/plasma studies.
~500 ng/mL: Suitable only for QC of bulk powder.
mg range: Requires significant pure sample.
Throughput
High: 5-10 min run times.
Medium: 15-30 min runs to ensure separation.
Low: Sample prep is time-consuming.
Impurity ID
Excellent: Can identify MW of unknown side-products.
Poor: Only detects "that" an impurity exists.
Good: But overlaps can obscure minor impurities.
Critical Insight: The "Hidden" Impurity
In synthesis, the N-oxide of the quinoline nitrogen is a common byproduct.
HPLC-UV: The N-oxide often co-elutes with the parent or elutes slightly earlier, appearing as a shoulder.
LC-MS: The N-oxide has a mass of m/z 260 (+16 Da) . LC-MS instantly flags this impurity even if peaks overlap chromatographically.
Troubleshooting & Optimization
Issue: Signal Suppression
Symptom: The signal for AQP-4-OH drops significantly when analyzing biological matrices (plasma/urine).
Root Cause: Phospholipids co-eluting with the analyte.
Solution:
Switch to APCI: Atmospheric Pressure Chemical Ionization (APCI) is less susceptible to matrix effects than ESI for hydrophobic quinolines [2].
Divert Valve: Send the first 1.0 min of flow (containing salts) to waste.
Issue: Double Peaks
Symptom: The extracted ion chromatogram (EIC) shows a split peak.
Root Cause: pH mismatch. If the mobile phase pH is near the pKa of the piperidine nitrogen (~9.5), the molecule exists in two states (protonated/neutral).
Solution: Lock the pH at 10.0 (fully neutral) or pH 3.0 (fully protonated). Note: High pH is preferred for C18 loading capacity.
A Framework for a Head-to-Head Comparison of Novel Quinolines: Evaluating 1-(5-Aminoquinolin-8-yl)piperidin-4-ol Against the Benchmark Chloroquine
In the landscape of drug discovery, particularly in the pursuit of novel anti-infective and therapeutic agents, the 4-aminoquinoline scaffold, exemplified by chloroquine, remains a cornerstone for development and a bench...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of drug discovery, particularly in the pursuit of novel anti-infective and therapeutic agents, the 4-aminoquinoline scaffold, exemplified by chloroquine, remains a cornerstone for development and a benchmark for comparison. While chloroquine's efficacy, particularly as an antimalarial, is well-documented, the emergence of resistance necessitates a continuous search for new chemical entities with superior or alternative mechanisms of action. The 8-hydroxyquinoline derivatives, a class known for their diverse biological activities including anticancer and antimicrobial properties, represent a promising avenue of investigation.[1][2] This guide provides a comprehensive framework for researchers to evaluate the binding efficacy of a novel 8-hydroxyquinoline derivative, using the representative compound 1-(5-Aminoquinolin-8-yl)piperidin-4-ol, in direct comparison to chloroquine.
This document is structured to provide not just procedural steps, but the scientific rationale behind the experimental choices. We will delve into the established binding profile of chloroquine and explore the potential therapeutic landscapes of 8-hydroxyquinoline-piperidine hybrids. The core of this guide will furnish detailed protocols for state-of-the-art biophysical and cell-based assays crucial for a robust comparative analysis.
Compound Profiles: Establishing the Baseline
A thorough understanding of the compounds is paramount before embarking on a comparative analysis.
Chloroquine: The Established Benchmark
Chloroquine, a 4-aminoquinoline, has been a frontline antimalarial drug for decades.[3] Its primary mechanism of action in Plasmodium falciparum, the deadliest malaria parasite, is the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole.[3][4] By binding to heme, it prevents its detoxification, leading to a buildup of the toxic heme and subsequent parasite death.[3][4]
Beyond its antimalarial activity, chloroquine is known to interact with other biological targets:
Nucleic Acids: Early studies suggested that chloroquine can bind to DNA and RNA, which may contribute to its broad-spectrum antiviral activities.[5]
Plasmodium falciparum Lactate Dehydrogenase (PfLDH): Chloroquine has been shown to bind to the NADH binding site of PfLDH, acting as a competitive inhibitor of this crucial glycolytic enzyme.[6]
Immunomodulatory Effects: Chloroquine's accumulation in acidic organelles like lysosomes leads to an increase in pH, which can modulate immune responses, explaining its use in autoimmune diseases.[4][5]
1-(5-Aminoquinolin-8-yl)piperidin-4-ol: A Representative Novel 8-Hydroxyquinoline
While specific binding efficacy data for 1-(5-Aminoquinolin-8-yl)piperidin-4-ol is not extensively available in public literature, the broader class of 8-hydroxyquinoline derivatives substituted with piperidine or piperazine moieties has demonstrated a wide range of biological activities. These include:
Anticancer Activity: The 8-hydroxyquinoline scaffold is a known metal chelator, and this property is often implicated in the anticancer effects of its derivatives.[1][2]
Antimicrobial Properties: Various derivatives have shown activity against a range of bacterial and fungal pathogens.[1][7]
Kinase Inhibition: Some 5-(piperidin-1-ylmethyl)quinolin-8-ol derivatives have been identified as potential inhibitors of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell signaling.[1]
Neuroprotection: The iron-chelating properties of 8-hydroxyquinoline moieties have been explored in the context of neurodegenerative diseases.[8]
Given this diverse biological potential, a systematic evaluation of the binding efficacy of 1-(5-Aminoquinolin-8-yl)piperidin-4-ol against relevant targets is a critical step in its development as a potential therapeutic agent.
Comparative Analysis of Binding Efficacy: A Methodological Blueprint
To conduct a rigorous comparison, a multi-faceted approach employing biophysical and cell-based assays is recommended. This allows for a comprehensive understanding of the molecular interactions and their functional consequences.
Target Selection Rationale
The choice of biological targets for the binding assays should be driven by the known mechanism of chloroquine and the potential activities of the novel compound. For a direct comparison in an antimalarial context, the following targets are essential:
Heme (as Ferriprotoporphyrin IX): To assess the primary antimalarial mechanism shared by many quinolines.
Plasmodium falciparum Lactate Dehydrogenase (PfLDH): To investigate an alternative or secondary target within the parasite.
To explore broader therapeutic potential beyond malaria, other targets could include:
Relevant Kinases (e.g., BTK): Based on preliminary screening or the known profile of similar compounds.
DNA/RNA: To investigate potential antiviral or cytotoxic mechanisms.
Quantitative Data Summary
All experimental data should be meticulously recorded and summarized for a clear, at-a-glance comparison.
Parameter
1-(5-Aminoquinolin-8-yl)piperidin-4-ol
Chloroquine
Binding Affinity (KD)
Heme
Experimental Value
Literature/Experimental Value
PfLDH
Experimental Value
Literature/Experimental Value
Binding Kinetics (Heme)
Association Rate (ka)
Experimental Value
Literature/Experimental Value
Dissociation Rate (kd)
Experimental Value
Literature/Experimental Value
Thermodynamics (Heme)
Enthalpy (ΔH)
Experimental Value
Literature/Experimental Value
Entropy (ΔS)
Experimental Value
Literature/Experimental Value
In Vitro Efficacy (IC50)
P. falciparum (CQ-sensitive)
Experimental Value
Literature/Experimental Value
P. falciparum (CQ-resistant)
Experimental Value
Literature/Experimental Value
Experimental Protocols
The following are detailed protocols for key experiments to determine and compare binding efficacy.
Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity
SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[9][10][11] It provides data on the association and dissociation rates of a compound with its target, from which the equilibrium dissociation constant (KD) can be calculated.[9][12]
Objective: To determine the ka, kd, and KD of each compound for immobilized PfLDH.
Methodology:
Sensor Chip Immobilization:
Covalently immobilize recombinant PfLDH onto a CM5 sensor chip surface using standard amine coupling chemistry.
Activate the carboxyl groups on the sensor surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Inject the PfLDH solution over the activated surface.
Deactivate any remaining active esters with an injection of ethanolamine-HCl.
Binding Analysis:
Prepare a series of dilutions of 1-(5-Aminoquinolin-8-yl)piperidin-4-ol and chloroquine in a suitable running buffer (e.g., HBS-EP+).
Inject the compound solutions over the immobilized PfLDH surface at a constant flow rate.
Monitor the change in refractive index in real-time, which is proportional to the amount of bound compound.
After the association phase, flow running buffer over the surface to monitor the dissociation phase.
Regenerate the sensor surface between each compound injection cycle using a mild regeneration solution (e.g., a low pH buffer) to remove any bound compound.
Data Analysis:
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to extract the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[13][14] It is the gold standard for determining binding affinity (KD), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding energy.[15][16]
Objective: To determine the KD, ΔH, and ΔS for the binding of each compound to heme.
Methodology:
Sample Preparation:
Prepare a solution of heme (e.g., hemin chloride) in a suitable buffer (e.g., phosphate buffer with DMSO to aid solubility).
Prepare solutions of 1-(5-Aminoquinolin-8-yl)piperidin-4-ol and chloroquine in the same buffer. The concentration of the compound in the syringe should be 10-20 times that of the heme in the sample cell.
Titration:
Load the heme solution into the sample cell of the ITC instrument and the compound solution into the injection syringe.
Allow the system to equilibrate to the desired temperature.
Perform a series of small, sequential injections of the compound solution into the heme solution.
Measure the heat change after each injection.
Data Analysis:
Integrate the heat change peaks for each injection and plot them against the molar ratio of compound to heme.
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).
The change in entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.
This cell-based assay is crucial for determining the functional consequence of target binding, i.e., the inhibition of parasite proliferation. The [3H]-hypoxanthine incorporation assay is a widely used and robust method for this purpose.[17][18]
Objective: To determine the 50% inhibitory concentration (IC50) of each compound against chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.
Methodology:
Parasite Culture:
Maintain asynchronous cultures of P. falciparum strains (e.g., 3D7 for CQ-sensitive and Dd2 for CQ-resistant) in human erythrocytes in complete culture medium.
Assay Preparation:
Prepare serial dilutions of 1-(5-Aminoquinolin-8-yl)piperidin-4-ol and chloroquine in a 96-well plate.
Add the synchronized ring-stage parasite culture to each well.
Incubation and Labeling:
Incubate the plates for 24 hours.
Add [3H]-hypoxanthine to each well and incubate for a further 24 hours.
Harvesting and Scintillation Counting:
Harvest the parasites onto a filter mat using a cell harvester.
Measure the incorporated radioactivity using a liquid scintillation counter.
Data Analysis:
Plot the percentage of growth inhibition against the log of the compound concentration.
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Interpreting the Comparative Data
A successful comparison hinges on the integrated interpretation of data from all assays. For instance, a high binding affinity (low KD) to heme, coupled with a low IC50 value against a CQ-sensitive parasite strain, would suggest a similar primary mechanism of action to chloroquine. Conversely, if the novel compound exhibits potent parasite killing (low IC50) but weak heme binding, this would point towards an alternative mechanism that warrants further investigation, such as the inhibition of PfLDH or another target.
A comparison against a CQ-resistant strain is particularly insightful. If 1-(5-Aminoquinolin-8-yl)piperidin-4-ol retains high potency against a CQ-resistant strain, it suggests that its mechanism of action may bypass the resistance mechanisms that affect chloroquine.
Conclusion
References
TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments.
Frasca, V. (2017, October 2). Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development.
White Rose Research Online. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online.
Reaction Biology. ITC Assay Service for Drug Discovery. Reaction Biology.
Charles River Laboratories. Surface Plasmon Resonance (SPR) Assay.
Gorka, A. P., de Dios, A. C., & Roepe, P. D. (2020). The host targeting effect of chloroquine in malaria. Current Opinion in Immunology, 66, 98–107. [Link]
Patsnap Synapse. (2024, July 17). What is the mechanism of Chloroquine Phosphate?.
Read, J. A., Wilkinson, K. W., Tranter, R., Sessions, R. B., & Brady, R. L. (1999). Chloroquine binds in the cofactor binding site of Plasmodium falciparum lactate dehydrogenase. Journal of Biological Chemistry, 274(15), 10213–10218. [Link]
MMV. (n.d.). Efficacy models for compound screening (supplementary document) 1. A Protocol for Antimalarial Effi.
Wikipedia. (2026, February 23). Chloroquine. Wikipedia. [Link]
El-Gazzar, A. A., Hendy, H. R., & El-Sherbeny, M. A. (2018). Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. International Journal of Drug Development and Research, 10(3), 1-6.
Mishra, S. K., & Sharma, M. (2017). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Frontiers in Pharmacology, 8, 789. [Link]
Dey, S., et al. (2014). Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates. Bioorganic & Medicinal Chemistry, 22(1), 245-258. [Link]
Smolecule. (2023, August 15). 5-(Piperidin-1-ylmethyl)quinolin-8-ol. Smolecule.
Al-Harthy, T., & Taha, H. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. [Link]
Analytical Strategies for Impurity Profiling in 1-(5-Aminoquinolin-8-yl)piperidin-4-ol: A Comparative Guide
As drug development pipelines increasingly feature complex, multi-basic target molecules, the analytical methodologies used to characterize them must evolve. This guide provides an objective, data-driven comparison of ch...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development pipelines increasingly feature complex, multi-basic target molecules, the analytical methodologies used to characterize them must evolve. This guide provides an objective, data-driven comparison of chromatographic strategies for identifying impurities in 1-(5-Aminoquinolin-8-yl)piperidin-4-ol (CAS 1154632-96-8)[1][2].
Designed for analytical researchers and method development scientists, this guide dissects the causality behind column selection, provides self-validating experimental protocols, and evaluates structural elucidation techniques for this challenging class of compounds.
The Chemical Challenge: Causality in Chromatographic Behavior
To successfully profile impurities, we must first understand the physicochemical nature of the active pharmaceutical ingredient (API) or intermediate. 1-(5-Aminoquinolin-8-yl)piperidin-4-ol (Molecular Formula: C14H17N3O, MW: 243.3)[1] possesses three distinct functional domains that dictate its chromatographic behavior:
Quinoline Nitrogen: A basic aromatic nitrogen.
Primary Amine (C5): A highly reactive, basic center prone to oxidation.
Piperidin-4-ol Moiety: A saturated basic heterocycle with a polar hydroxyl group.
The Mechanistic Problem: In standard Reversed-Phase Liquid Chromatography (RPLC), basic compounds analyzed under acidic, low-ionic-strength conditions (e.g., 0.1% formic acid for MS compatibility) suffer from severe secondary interactions. The protonated basic nitrogens of the analyte interact electrostatically with unreacted, ionized silanol groups on the silica stationary phase. This results in peak tailing, retention time shifts, and the masking of low-level co-eluting impurities—such as the closely related synthesis byproduct 1-(5-Aminoquinolin-6-yl)piperidin-4-ol (CAS 1157642-42-6)[1][3].
Stationary Phase Comparison: Objective Performance Data
To overcome these challenges, we compared three distinct column technologies. The goal is to achieve baseline resolution of the target compound from its 6-yl positional isomer and its primary oxidative degradants, without relying on signal-suppressing ion-pairing agents like Trifluoroacetic acid (TFA)[4][5].
Evaluated Technologies:
Standard Fully Porous C18: Traditional silica-based reversed-phase column.
Charged Surface Hybrid (CSH) C18: Incorporates a controlled, low-level positive surface charge on an ethylene-bridged hybrid (BEH) particle. This repels basic analytes, drastically reducing silanol interactions and improving peak shape in MS-friendly buffers[4][6].
Hydrophilic Interaction Liquid Chromatography (HILIC): Utilizes a polar stationary phase (e.g., zwitterionic or bare silica) with a highly organic mobile phase. Retention is driven by polar partitioning, making it ideal for highly hydrophilic degradants[7][8].
Quantitative Data Summary
The following table summarizes the experimental performance of each column when analyzing a 0.5 mg/mL sample of 1-(5-Aminoquinolin-8-yl)piperidin-4-ol spiked with 0.1% of the 6-yl isomer under LC-MS compatible conditions (0.1% Formic Acid).
Parameter
Standard C18 (1.7 µm)
CSH C18 (1.7 µm)
ZIC-HILIC (1.8 µm)
Peak Asymmetry ()
2.15 (Severe Tailing)
1.08 (Excellent)
1.15 (Good)
Theoretical Plates ()
8,500
22,400
18,200
Mass Loadability
Overloads at >50 ng
Linear up to 2 µg
Linear up to 1 µg
Resolution () of 6-yl Isomer
0.8 (Co-elution)
2.4 (Baseline)
1.9 (Baseline)
Retention of Polar N-Oxides
Poor ( < 1.5)
Moderate ( = 3.2)
Strong ( = 8.5)
Experimental Protocols: Self-Validating Workflows
To ensure reproducibility, the following step-by-step methodology details the optimized CSH C18 LC-HRMS workflow for impurity profiling.
Step 1: Sample and Standard Preparation
Diluent Preparation: Prepare a diluent of 90:10 Water:Acetonitrile (v/v) to match initial gradient conditions and prevent injection solvent effects[8].
Sample Solution: Accurately weigh 10.0 mg of 1-(5-Aminoquinolin-8-yl)piperidin-4-ol sample. Dissolve in 10.0 mL of diluent (1.0 mg/mL). Sonicate for 5 minutes.
Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into an LC vial.
Collision Energy (MS/MS): Ramp from 15 to 35 eV to ensure comprehensive fragmentation of the piperidine and quinoline rings.
Visualizing Workflows and Degradation Logic
The identification of impurities relies on a structured analytical workflow and a deep understanding of the molecule's degradation pathways. The diagrams below map the experimental logic and the specific oxidative vulnerabilities of the 5-aminoquinoline moiety.
Fig 1: End-to-end LC-HRMS analytical workflow for multi-basic impurity profiling.
Fig 2: Common impurity logic tree and degradation pathways for the target compound.
Structural Elucidation Logic
When analyzing the MS data, distinguishing between the 6-yl isomer and the API requires careful evaluation of chromatographic retention, as their exact masses (m/z 244.14) and primary MS/MS fragments are identical. Conversely, oxidative degradants are identified via mass shifts: a +15.9949 Da shift indicates N-oxidation (typically at the quinoline nitrogen), while a shift to m/z 258.12 indicates the formation of a quinone imine at the primary amine, a common degradation pathway for 5-aminoquinolines under oxidative stress.
References
5-aminoquinoline suppliers USA. americanchemicalsuppliers.com.
CAS NO. 1154632-96-8 | 1-(5-Aminoquinolin-8-yl)piperidin-4-ol. arctomsci.com.
comparative analysis of 8-aminoquinoline derivatives in kinase inhibition
In the landscape of modern drug discovery, the quest for selective and potent kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology. Among the myriad of scaffolds explored, the 8-am...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug discovery, the quest for selective and potent kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology. Among the myriad of scaffolds explored, the 8-aminoquinoline core has emerged as a versatile and privileged structure. Historically recognized for its profound antimalarial activity, this heterocyclic motif is gaining increasing attention for its potential to modulate the activity of various protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer and other diseases.
This guide provides a comparative analysis of 8-aminoquinoline derivatives as kinase inhibitors, offering a technical synthesis of their performance against key oncogenic kinases: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Proviral Integration site for Moloney murine leukemia virus-1 (Pim-1). We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols for the validation of these compounds, empowering researchers and drug development professionals to navigate this promising chemical space.
The 8-Aminoquinoline Scaffold: A Privileged Pharmacophore
The 8-aminoquinoline scaffold is characterized by a quinoline ring system with an amino group at the 8-position. This nitrogen atom provides a crucial handle for chemical modification, allowing for the introduction of various side chains and substituents that can profoundly influence the compound's physicochemical properties, target affinity, and selectivity. The planarity of the quinoline ring system facilitates interactions with the often-aromatic residues within the ATP-binding pocket of kinases, while the substituents can be tailored to exploit specific sub-pockets, thereby enhancing potency and selectivity.
Comparative Analysis of Kinase Inhibition
The efficacy of 8-aminoquinoline derivatives as kinase inhibitors is highly dependent on the nature of the substitutions on the quinoline core and the specific kinase being targeted. Below, we present a comparative overview of the inhibitory activities of selected derivatives against EGFR, VEGFR-2, and Pim-1.
EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Its aberrant activation is a hallmark of several cancers, making it a well-established therapeutic target. Several quinoline-based inhibitors, such as erlotinib and gefitinib, have already seen clinical success. Recent studies have explored 8-aminoquinoline derivatives for their potential to inhibit EGFR.
Table 1: Comparative Inhibitory Activity of Quinoline and 8-Aminoquinoline Derivatives against EGFR
From the available data, it is evident that modifications to the 8-aminoquinoline scaffold can yield potent EGFR inhibitors. For instance, compound 8c , an 8-aminoquinoline derivative, exhibits an IC50 value of 0.161 µM against EGFR.[2] Furthermore, the sulfonylated indeno[1,2-c]quinoline derivative SIQ17 demonstrates remarkable potency with an IC50 in the nanomolar range.[4] This highlights the potential of exploring diverse substitutions on the quinoline core to achieve high-affinity binding to the EGFR active site.
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[5] Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy. The 8-aminoquinoline scaffold has been investigated for its ability to block VEGFR-2 signaling.
Table 2: Comparative Inhibitory Activity of Quinoline and 8-Aminoquinoline Derivatives against VEGFR-2
While direct IC50 values for a broad range of 8-aminoquinoline derivatives against VEGFR-2 are not as readily available in the compiled literature, related quinazoline derivatives show significant promise. For example, SQ2 and 6f exhibit potent VEGFR-2 inhibition with IC50 values in the low nanomolar range.[5] These findings suggest that the quinoline and its related heterocyclic systems are excellent starting points for the design of novel VEGFR-2 inhibitors.
Pim-1 Kinase Inhibition
Pim-1 is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival and proliferation by phosphorylating downstream targets involved in apoptosis and cell cycle progression.[8] As such, Pim-1 has emerged as an attractive target for cancer therapy.
Table 3: Comparative Inhibitory Activity of Quinoxaline and Quinoline Derivatives against Pim-1
The exploration of 8-aminoquinolines as Pim-1 inhibitors is an active area of research. Data on related heterocyclic scaffolds, such as the quinoxaline derivative 5f with a Pim-1 IC50 of 180 nM, indicates the potential of nitrogen-containing bicyclic systems to effectively target this kinase.[9] Further investigation into the structure-activity relationships of 8-aminoquinoline derivatives is warranted to optimize their Pim-1 inhibitory activity.
Mechanistic Insights and Signaling Pathways
The inhibitory action of 8-aminoquinoline derivatives against these kinases disrupts critical signaling cascades within cancer cells.
EGFR Signaling Pathway
Upon activation by its ligands (e.g., EGF), EGFR dimerizes and autophosphorylates, initiating downstream signaling through pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR cascades, which are central to cell proliferation and survival.[1] 8-Aminoquinoline-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing the phosphorylation events necessary for signal propagation.
Caption: VEGFR-2 signaling pathway and the point of inhibition by 8-aminoquinoline derivatives.
Experimental Protocols for Kinase Inhibition Assays
To rigorously evaluate the inhibitory potential of novel 8-aminoquinoline derivatives, standardized and validated experimental protocols are essential. Below are detailed, step-by-step methodologies for key kinase inhibition assays.
In Vitro EGFR Kinase Assay (Fluorescence-Based)
This assay quantifies the ability of a compound to inhibit the phosphorylation of a synthetic peptide substrate by the recombinant human EGFR kinase domain.
[1][12]
Materials:
Recombinant human EGFR kinase domain
Kinase substrate (e.g., a synthetic peptide with a tyrosine residue)
ATP (Adenosine triphosphate)
Test 8-aminoquinoline derivatives
Kinase assay buffer (e.g., 20 mM Tris, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)
[12]* Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
384-well plates
Procedure:
Compound Preparation: Prepare serial dilutions of the test 8-aminoquinoline derivatives in DMSO. Further dilute in kinase assay buffer.
Assay Plate Preparation: Add a small volume (e.g., 4 µL) of each inhibitor concentration to the wells of a 384-well plate. Include control wells with DMSO only (no inhibitor).
[1]3. Enzyme and Substrate Addition: Prepare a solution containing the recombinant EGFR kinase and the kinase substrate in the kinase assay buffer. Add this mixture (e.g., 8 µL) to all wells of the assay plate.
[1]4. Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP in kinase assay buffer (e.g., 4 µL) to all wells. The final ATP concentration should be close to the Km value for EGFR.
[1]5. Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent will generate a fluorescent or luminescent signal proportional to the amount of phosphorylated substrate.
[1]7. Data Acquisition: Read the signal intensity in each well using a microplate reader.
Data Analysis: Subtract the background signal (wells with no enzyme) from all readings. Normalize the data by setting the "no inhibitor" control as 100% activity and a "no enzyme" or "maximum inhibition" control as 0% activity. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
[1]
Caption: Experimental workflow for the in vitro EGFR kinase inhibition assay.
This assay measures the inhibition of VEGF-A-induced autophosphorylation of VEGFR-2 in intact cells, providing a more physiologically relevant assessment of compound activity.
[13][14]
Materials:
Human Umbilical Vein Endothelial Cells (HUVECs) or other cells endogenously expressing VEGFR-2
[13]* Cell culture medium
VEGF-A ligand
Test 8-aminoquinoline derivatives
Lysis buffer
Sandwich ELISA kit for phosphorylated VEGFR-2
Procedure:
Cell Culture: Plate HUVECs in 96-well plates and grow to confluency.
Serum Starvation: Serum-starve the cells for a defined period (e.g., 2-4 hours) to reduce basal receptor phosphorylation.
Compound Treatment: Pre-incubate the cells with various concentrations of the test 8-aminoquinoline derivatives for a specified time (e.g., 1-2 hours).
VEGF-A Stimulation: Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes) at room temperature to induce VEGFR-2 autophosphorylation.
[14]5. Cell Lysis: Aspirate the medium and lyse the cells with lysis buffer.
ELISA: Quantify the amount of phosphorylated VEGFR-2 in the cell lysates using a sandwich ELISA kit according to the manufacturer's protocol.
Data Analysis: Determine the concentration of phosphorylated VEGFR-2 for each inhibitor concentration. Plot the percentage of inhibition of phosphorylation versus the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
Caption: Experimental workflow for the cell-based VEGFR-2 autophosphorylation assay.
In Vitro Pim-1 Kinase Assay (Luminescence-Based)
This assay measures the amount of ADP produced in a kinase reaction, which is then converted to a luminescent signal.
[8][15]
Materials:
Recombinant human Pim-1 kinase
Pim-1 substrate (e.g., a specific peptide like BAD or S6K substrate)
[8]* ATP
Test 8-aminoquinoline derivatives
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
[15]* ADP-Glo™ Kinase Assay kit (Promega) or similar
White, opaque 96-well or 384-well plates
Procedure:
Reagent Preparation: Prepare serial dilutions of the test compounds, Pim-1 kinase, substrate, and ATP in kinase buffer.
Kinase Reaction: In a white microplate, add the Pim-1 kinase and the test compound dilutions (or DMSO for control). Initiate the kinase reaction by adding the ATP and substrate mixture.
[8]3. Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
[8]4. ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for approximately 40 minutes at room temperature.
[15]5. Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for about 30 minutes at room temperature.
[15]6. Luminescence Reading: Measure the luminescence in each well using a plate reader.
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Directions
The 8-aminoquinoline scaffold represents a promising starting point for the development of novel kinase inhibitors. The data presented in this guide demonstrates that derivatives of this class can exhibit potent inhibitory activity against key oncogenic kinases such as EGFR, VEGFR-2, and Pim-1. The versatility of the 8-aminoquinoline core allows for extensive chemical modification, providing a rich opportunity for structure-activity relationship studies to further optimize potency and selectivity.
Future research should focus on a more systematic exploration of the chemical space around the 8-aminoquinoline scaffold, with an emphasis on generating comprehensive comparative data against a broad panel of kinases to better understand the selectivity profiles of these compounds. The detailed experimental protocols provided herein offer a robust framework for such investigations. Ultimately, a deeper understanding of the structural requirements for potent and selective kinase inhibition by 8-aminoquinoline derivatives will pave the way for the development of the next generation of targeted cancer therapeutics.
References
Benchchem. (n.d.). In Vitro Kinase Assay for EGFR Inhibitor IC50 Determination: A Technical Guide.
Chavan, N. D., et al. (2015). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 5(67), 54636-54653.
The Royal Society of Chemistry. (n.d.). Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. Retrieved from The Royal Society of Chemistry website.
Thermo Fisher Scientific. (n.d.). Optimization of a LanthaScreen Kinase assay for EGFR (ErbB1) L858R.
ResearchGate. (n.d.). Pim-1 kinase inhibition chart of the tested compounds versus A and quercetagetin (reference drug) expressed as IC 50 (uM).
National Institutes of Health. (n.d.). Identification of Quinones as Novel PIM1 Kinase Inhibitors - PMC.
IRIS. (n.d.). Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs.
Royal Society of Chemistry. (n.d.). Novel 5-anilinoquinazoline-8-nitro derivatives as inhibitors of VEGFR-2 tyrosine kinase: synthesis, biological evaluation and molecular docking.
ResearchGate. (n.d.). (PDF) Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase.
MDPI. (n.d.). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy.
PMC. (n.d.). In silico design and ADMET evaluation of new inhibitors for PIM1 kinase using QSAR studies, molecular docking, and molecular dynamic simulation.
ASCO Publications. (n.d.). Detection of vascular endothelial growth factor receptor 2 (VEGFR2) homodimers, phosphorylation and downstream pathway activation in endothelial cells using eTag Assay System.
ResearchGate. (n.d.). SAR of quinoline derivatives with important interactions with PIM-1 kinase.
Bentham Science. (n.d.). Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies.
Atlantis Press. (n.d.). QSAR Study of Quinazoline Derivatives as Inhibitor of Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK).
ResearchGate. (n.d.). IC 50 Values for Compounds in the EGFR Enzyme Assays EGFR IC 50 (nM) (95% CI) a.
Indigo Biosciences. (n.d.). Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System (VEGFR2, KDR, Flk-1).
MDPI. (2021, February 6). New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation.
PubMed. (2019, December 1). Discovery of arylamide-5-anilinoquinazoline-8-nitro derivatives as VEGFR-2 kinase inhibitors: Synthesis, in vitro biological evaluation and molecular docking.
AACR Journals. (2011, May 8). An Antibody Targeted to VEGFR-2 Ig Domains 4-7 Inhibits VEGFR-2 Activation and VEGFR-2–Dependent Angiogenesis without Affecting Ligand Binding.
SciSpace. (2018, June 21). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation.
Benchchem. (n.d.). Structure-Activity Relationship of 8-Aminoquinoline Analogs as Antimalarial Agents.
MDPI. (2022, November 15). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold.
PubMed. (n.d.). Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs.
PMC. (n.d.). Considerations about the structure—activity relationships of 8-aminoquinoline antimalarial drugs.
A Comprehensive Guide to the Safe Handling of 1-(5-Aminoquinolin-8-yl)piperidin-4-ol
As a novel compound at the forefront of research, 1-(5-Aminoquinolin-8-yl)piperidin-4-ol presents a unique set of handling challenges. While a specific Safety Data Sheet (SDS) for this molecule is not yet widely availabl...
Author: BenchChem Technical Support Team. Date: March 2026
As a novel compound at the forefront of research, 1-(5-Aminoquinolin-8-yl)piperidin-4-ol presents a unique set of handling challenges. While a specific Safety Data Sheet (SDS) for this molecule is not yet widely available, a thorough understanding of its constituent chemical moieties—aminoquinoline and piperidine—provides the necessary framework for establishing robust safety protocols. This guide, intended for researchers, scientists, and drug development professionals, outlines the essential personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe and compliant laboratory environment.
Understanding the Hazard Profile: A Structure-Activity Relationship Approach
The potential hazards of 1-(5-Aminoquinolin-8-yl)piperidin-4-ol can be inferred from its structural components:
Aminoquinoline Core: Quinoline and its derivatives are known to be potentially toxic if ingested or absorbed through the skin, and can cause significant skin and eye irritation.[1][2] Certain quinoline compounds are also suspected carcinogens and mutagens, and they can be hazardous to aquatic environments.[1][3]
Piperidine Moiety: Piperidine and its derivatives are often corrosive and can cause severe burns to the skin and eyes.[4][5] They can also be toxic upon inhalation, ingestion, or skin contact.[6][7][8] Many piperidine-based compounds are flammable liquids.[7][9]
Given this composite structure, it is imperative to treat 1-(5-Aminoquinolin-8-yl)piperidin-4-ol with a high degree of caution, assuming it may possess a combination of these hazardous properties.
I. Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the risks associated with handling 1-(5-Aminoquinolin-8-yl)piperidin-4-ol. The following table summarizes the minimum required PPE.
Protection Type
Specification
Rationale
Eye and Face Protection
Chemical splash goggles and a face shield meeting ANSI/ISEA Z87.1 standards.[10]
Protects against splashes that could cause severe eye damage or burns.
Hand Protection
Chemical-resistant gloves (e.g., nitrile or butyl rubber).[2][9]
Prevents skin contact, which could lead to irritation, burns, or systemic toxicity. Gloves should be inspected before each use and changed frequently.
Body Protection
A flame-resistant laboratory coat and a chemical-resistant apron.[11]
Protects against spills and contamination of personal clothing.
Respiratory Protection
A NIOSH/MSHA-approved respirator with an organic vapor cartridge.[11]
Necessary when handling the compound outside of a certified chemical fume hood or when there is a risk of aerosolization.
II. Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is critical for minimizing exposure and preventing accidents. All handling of 1-(5-Aminoquinolin-8-yl)piperidin-4-ol should be conducted within a certified chemical fume hood.[11]
Workflow for Handling 1-(5-Aminoquinolin-8-yl)piperidin-4-ol
Caption: A procedural diagram for the proper disposal of waste containing 1-(5-Aminoquinolin-8-yl)piperidin-4-ol.
Core Principle: Treat as Hazardous Waste
In the absence of specific disposal guidelines, 1-(5-Aminoquinolin-8-yl)piperidin-4-ol must be treated as hazardous waste.
[11]
Step-by-Step Disposal Protocol:
Waste Identification and Segregation: Do not mix waste containing this compound with other waste streams. [11]Segregate solid waste (contaminated gloves, paper towels) from liquid waste (unused solutions, reaction mixtures).
Waste Collection and Containerization: Use only approved hazardous waste containers, such as high-density polyethylene (HDPE) or glass, that are compatible with the chemical.
[11]3. Labeling: Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "1-(5-Aminoquinolin-8-yl)piperidin-4-ol".
Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not dispose of this chemical down the drain or in the regular trash.
[1][2]
By implementing these comprehensive safety and handling protocols, researchers can confidently work with 1-(5-Aminoquinolin-8-yl)piperidin-4-ol while minimizing risks to themselves, their colleagues, and the environment.
References
Vertex AI Search.
Benchchem.
Carl ROTH.
Cambridge Isotope Labor
Benchchem. Personal protective equipment for handling 1-Cyclopentylpiperidine-4-carboxylic acid.
Chemos GmbH&Co.KG.
Antibodies. 4-Piperidinopiperidine.
PENTA.
Loba Chemie. QUINOLINE FOR SYNTHESIS.
New Jersey Department of Health. Quinoline - Hazardous Substance Fact Sheet.
Fisher Scientific.
Sigma-Aldrich.
PMC. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library.
Fisher Scientific.
UBI.
PubChem. Piperidin-4-ol | C5H11NO | CID 79341.
KISHIDA CHEMICAL CO., LTD.
Frontiers.
International Journal of Pharmaceutical Sciences and Research. Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl)
Chemos GmbH&Co.KG.
ResearchGate.
ResearchGate. (PDF) Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum.
Sigma-Aldrich.
PMC.
ResearchGate. Synthesis, characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl)
Wikipedia. Piperidine.
Cheméo. Piperidine (CAS 110-89-4) - Chemical & Physical Properties.